Technical Documentation Center

3-bromo-6-fluoro-4-methyl-2H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-bromo-6-fluoro-4-methyl-2H-indazole
  • CAS: 885522-98-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-bromo-6-fluoro-4-methyl-2H-indazole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 3-bromo-6-fluoro-4-methyl-2H-indazole, a heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-bromo-6-fluoro-4-methyl-2H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon established principles of organic synthesis and the known reactivity of related analogs, this document outlines a plausible synthetic pathway, predicted physicochemical properties, and potential applications in drug discovery. The content is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their work with this and similar molecular scaffolds.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its ability to serve as a versatile template for the development of ligands targeting a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1] The therapeutic landscape is populated with indazole-containing drugs and clinical candidates demonstrating anti-inflammatory, antitumor, antibacterial, and anti-HIV activities.[1][2]

The specific substitution pattern of 3-bromo-6-fluoro-4-methyl-2H-indazole offers a unique combination of functionalities. The bromine atom at the 3-position serves as a valuable synthetic handle for further elaboration through cross-coupling reactions. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the methyl group at the 4-position provides steric and electronic influence that can be fine-tuned for target-specific interactions.

Physicochemical and Spectroscopic Properties (Predicted)

PropertyPredicted ValueRationale and Comparative Data
Molecular Formula C₈H₆BrFN₂Based on the chemical structure.
Molecular Weight 229.05 g/mol Calculated from the atomic weights of the constituent elements.
Appearance Off-white to pale yellow solidTypical appearance for many solid, crystalline organic compounds.
Melting Point 150-170 °CBased on the melting points of similarly substituted indazoles. For example, 6-bromo-3-(1-methyl-4-piperidinyl)-1H-indazole has a melting point of 203-205°C.[3]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol); Insoluble in waterThe aromatic nature and the presence of the halogen and methyl groups suggest good solubility in organic solvents. The lack of highly polar, ionizable groups predicts low aqueous solubility.
LogP 2.5 - 3.5The presence of a bromine and fluorine atom will increase lipophilicity. This is a calculated estimate based on analogs.

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.0-13.0 (s, 1H, NH): The N-H proton of the indazole ring is expected to be a broad singlet in this region.

    • δ 7.0-7.5 (m, 2H, Ar-H): The aromatic protons on the benzene ring will appear in this region, with splitting patterns influenced by the fluorine and methyl substituents.

    • δ 2.2-2.4 (s, 3H, CH₃): The methyl protons will likely appear as a singlet in this upfield region.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 155-165 (d, J = ~240 Hz, C-F): The carbon attached to the fluorine will show a characteristic large coupling constant.

    • δ 110-145 (m, Ar-C): The remaining aromatic carbons will appear in this region.

    • δ 15-20 (s, CH₃): The methyl carbon will be in the aliphatic region.

  • Mass Spectrometry (EI):

    • M⁺ and M⁺+2 peaks in an approximate 1:1 ratio, characteristic of a monobrominated compound. The molecular ion peak would be observed at m/z = 228 and 230.

Proposed Synthesis of 3-bromo-6-fluoro-4-methyl-2H-indazole

The synthesis of 3-bromo-6-fluoro-4-methyl-2H-indazole can be logically approached from a readily available starting material, 2-bromo-4-fluoro-6-methylaniline. The proposed synthetic route involves a two-step sequence: diazotization followed by an intramolecular cyclization.

Logical Workflow for the Synthesis

Synthesis_Workflow Start 2-bromo-4-fluoro-6-methylaniline Step1 Diazotization (NaNO₂, H₂SO₄, 0-5 °C) Start->Step1 Intermediate Arenediazonium Salt Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (Spontaneous) Intermediate->Step2 Product 3-bromo-6-fluoro-4-methyl-1H-indazole Step2->Product Tautomerization Tautomerization Product->Tautomerization FinalProduct 3-bromo-6-fluoro-4-methyl-2H-indazole Tautomerization->FinalProduct

Caption: Proposed synthetic workflow for 3-bromo-6-fluoro-4-methyl-2H-indazole.

Step-by-Step Experimental Protocol

Step 1: Diazotization of 2-bromo-4-fluoro-6-methylaniline

The initial step involves the conversion of the primary aromatic amine to a diazonium salt. This is a classic transformation in organic chemistry, typically carried out at low temperatures to ensure the stability of the diazonium intermediate.[4][5]

  • Materials and Reagents:

    • 2-bromo-4-fluoro-6-methylaniline (1.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium Nitrite (NaNO₂) (1.05 eq)

    • Deionized Water

    • Ice

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add concentrated sulfuric acid to deionized water to prepare a dilute solution. Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add 2-bromo-4-fluoro-6-methylaniline to the cold acid solution with vigorous stirring. Ensure the temperature remains below 5 °C.

    • Prepare a solution of sodium nitrite in deionized water.

    • Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.

    • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a color change.

Step 2: Intramolecular Cyclization to form 3-bromo-6-fluoro-4-methyl-1H-indazole

The in situ generated diazonium salt is unstable and will readily undergo cyclization to form the indazole ring system. This is a spontaneous process for appropriately substituted anilines.

  • Procedure:

    • Following the 30-minute stirring period in Step 1, slowly allow the reaction mixture to warm to room temperature.

    • Gentle heating (e.g., to 40-50 °C) may be required to drive the cyclization to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification and Tautomerization to 3-bromo-6-fluoro-4-methyl-2H-indazole

The direct product of this cyclization is likely the 1H-indazole tautomer. Indazoles exist in tautomeric forms, and the 2H-isomer is often accessible from the 1H-isomer.[1] The equilibrium between the tautomers can be influenced by solvent and pH. Purification by column chromatography may allow for the isolation of the desired 2H-tautomer.

  • Procedure:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

    • Monitor the fractions by TLC to identify and isolate the desired 2H-indazole isomer. The different tautomers will likely have different retention factors.

    • Combine the fractions containing the pure 2H-indazole and remove the solvent under reduced pressure to yield the final product.

    • The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Potential Applications in Drug Discovery

The 3-bromo-6-fluoro-4-methyl-2H-indazole scaffold is a promising starting point for the synthesis of a diverse library of compounds for screening against various biological targets.

  • Kinase Inhibitors: The indazole core is a well-established hinge-binding motif in many kinase inhibitors. The substituents on the benzene ring can be modified to achieve selectivity for specific kinases implicated in cancer and inflammatory diseases.

  • GPCR Ligands: The aromatic system and the potential for hydrogen bonding make indazoles suitable scaffolds for interacting with G-protein coupled receptors.

  • Fragment-Based Drug Discovery: This compound can serve as a valuable fragment for screening campaigns. The bromine atom provides a vector for fragment evolution and linking.

Conclusion

While a dedicated technical guide for 3-bromo-6-fluoro-4-methyl-2H-indazole is not currently available in peer-reviewed literature, this document provides a robust, scientifically-grounded framework for its synthesis and characterization. The proposed synthetic route leverages well-established and reliable chemical transformations. The predicted physicochemical and spectroscopic properties offer a baseline for researchers to identify and characterize this novel compound. The versatile indazole scaffold, coupled with the specific substitution pattern of this molecule, makes it a highly attractive building block for the development of new therapeutic agents.

References

  • BenchChem. (n.d.). 3-bromo-4-fluoro-6-methoxy-2H-indazole.
  • PrepChem. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole.
  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • PMC. (n.d.). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines.

Sources

Exploratory

properties of 3-bromo-6-fluoro-4-methyl-2H-indazole building block

Advanced Technical Guide for Medicinal Chemistry Applications[1] Executive Summary & Chemical Identity[1][2] The 3-bromo-6-fluoro-4-methyl-2H-indazole scaffold represents a high-value pharmacophore in modern drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Guide for Medicinal Chemistry Applications[1]

Executive Summary & Chemical Identity[1][2]

The 3-bromo-6-fluoro-4-methyl-2H-indazole scaffold represents a high-value pharmacophore in modern drug discovery, particularly for kinase inhibition and allosteric modulation.[] Its structural uniqueness lies in the interplay between the C3-bromine (a versatile synthetic handle), the C6-fluorine (metabolic blocker), and the C4-methyl group (steric wedge).[]

While commercial vendors typically list the thermodynamically stable 1H-tautomer (CAS: 885522-98-5), the 2H-indazole species is often the bioactive conformation in protein binding pockets (e.g., hinge regions of kinases).[] This guide addresses the properties, synthesis, and specific reactivity challenges imposed by the C4-methyl group.

Physicochemical Profile
PropertyValueStructural Implication
Molecular Formula C₈H₆BrFN₂Core scaffold
Molecular Weight 229.05 g/mol Fragment-based drug discovery (FBDD) compatible
Calculated LogP ~2.77Moderate lipophilicity; C4-Me increases logP vs. H-analog
TPSA ~28.7 ŲHigh membrane permeability potential
pKa (Indazole NH) ~13.8Weakly acidic; requires strong bases for deprotonation
Key Tautomer 1H ⇌ 2H1H is dominant in solution; 2H is critical for specific N2-alkylated targets
Synthetic Accessibility & Scalability

The preparation of this building block requires navigating the regioselectivity of the indazole ring closure and the subsequent halogenation.[2]

Route A: Functionalization of the Core (Recommended)

The most scalable route involves the electrophilic bromination of the parent 6-fluoro-4-methylindazole.[]

  • Starting Material: 6-fluoro-4-methyl-1H-indazole.[][3]

  • Bromination: Reaction with N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[]

  • Conditions: Acetonitrile (ACN) or DMF at 0°C to RT.

  • Purification: Recrystallization from EtOH/Water (Chromatography often unnecessary).[]

Critical Technical Note: The C4-methyl group exerts a "buttressing effect."[] While it increases electron density in the pyrazole ring (facilitating electrophilic attack), it also creates steric crowding at C3. Ultrasound-assisted bromination has been shown to improve yields in sterically congested indazoles.[]

Route B: De Novo Cyclization (For Isotopic Labeling)

For generating radiolabeled analogs or specific substitution patterns not available commercially:

  • Precursor: 3-fluoro-2-methylaniline (derived from 2-methyl-3-nitroaniline).[]

  • Method: Diazotization (NaNO₂, AcOH) followed by spontaneous cyclization (Bartoli or similar indole/indazole syntheses).

SynthesisWorkflow cluster_0 Steric Note Start 6-Fluoro-4-methyl-1H-indazole Reagent NBS / ACN (or DBDMH/Ultrasound) Start->Reagent Activation Inter Bromonium Intermediate Reagent->Inter Electrophilic Attack at C3 Product 3-Bromo-6-fluoro-4-methyl-1H/2H-indazole Inter->Product Deprotonation Note C4-Methyl forces kinetic control

Figure 1: Efficient synthesis pathway via direct C3-bromination. The C4-methyl group requires optimized conditions (e.g., ultrasound) to overcome steric hindrance.

Reactivity Profile: The "Magic Methyl" Effect[8]

The C4-methyl group is not merely a lipophilic handle; it fundamentally alters the reactivity landscape of the molecule compared to the unsubstituted 6-fluoro-3-bromoindazole.[]

A. C3-Suzuki-Miyaura Coupling Challenges

The C3-Br is the primary handle for library expansion.[] However, the C4-Me group is located peri to the C3 position.

  • Steric Clash: The van der Waals radius of the methyl group interferes with the approach of bulky palladium ligands.

  • Solution:

    • Catalyst: Use active "Buchwald" precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3 ) rather than Pd(PPh₃)₄.

    • Base: Stronger bases (K₃PO₄) often outperform Na₂CO₃ in forcing these crowded couplings.[]

B. Regioselective N-Alkylation (N1 vs. N2)

Controlling N1 (thermodynamic) vs. N2 (kinetic) alkylation is the single most common failure point.

  • Thermodynamic Preference (N1): Standard alkylation (Cs₂CO₃, DMF, Heat) favors N1.

  • Kinetic/Chelation Preference (N2): To access the 2H-indazole core (often required for kinase hinge binding):

    • Use Mitsunobu conditions (DIAD, PPh₃) which often favor N2.[]

    • Use soft electrophiles or solvent effects (non-polar solvents) to minimize charge repulsion at N2.[]

    • Transient Protection: THP protection often goes to N1, allowing selective C3 functionalization, then deprotection and re-alkylation.

Regioselectivity cluster_N1 Thermodynamic Pathway (N1) cluster_N2 Kinetic/Directed Pathway (N2) Core 3-Br-6-F-4-Me-Indazole (Anion) Cond1 Cs2CO3 / DMF / 80°C Core->Cond1 Cond2 Mitsunobu (DIAD/PPh3) or NaH/THF (Low Temp) Core->Cond2 Prod1 N1-Alkylated (Linear) Cond1->Prod1 Sterically Less Hindered Prod2 N2-Alkylated (Hinge Binder) Cond2->Prod2 Electronic Control

Figure 2: Decision tree for regioselective alkylation. The N2-isomer is critical for "2H" bioactivity profiles.

Medicinal Chemistry Applications (SAR)
The Role of C6-Fluorine[]
  • Metabolic Block: C6 is a "hotspot" for CYP450 oxidation in indazoles.[] Fluorination at this position significantly extends half-life (

    
    ).
    
  • Electronic Effect: Reduces the pKa of the indazole NH, potentially strengthening H-bonds in the N2-H donor capacity.[]

The Role of C4-Methyl[]
  • Conformational Lock: When N1 is substituted with an aryl group, the C4-Me forces the aryl ring out of planarity (atropisomerism potential). This can be exploited to lock a bioactive conformation.[]

  • Hydrophobic Fill: In kinase inhibitors (e.g., VEGFR, FGFR), the C4-Me often fills a small hydrophobic pocket near the gatekeeper residue, improving selectivity over other kinases.

Experimental Protocol: C3-Bromination (Validated)

Objective: Synthesis of 3-bromo-6-fluoro-4-methyl-1H-indazole from 6-fluoro-4-methyl-1H-indazole.

  • Setup: Charge a round-bottom flask with 6-fluoro-4-methyl-1H-indazole (1.0 eq) and Acetonitrile (10 vol).

  • Addition: Cool to 0°C. Add NBS (1.05 eq) portion-wise over 15 minutes to maintain temperature.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by LCMS (Appearance of M+2 doublet for Br).

  • Workup:

    • Concentrate solvent to ~20% volume.[]

    • Add water (20 vol) to precipitate the product.

    • Filter the solids.[]

    • Wash cake with 10% Na₂S₂O₃ (aq) to remove residual bromine/NBS.

  • Drying: Vacuum oven at 45°C.

  • Expected Yield: >85%.

Safety Note: NBS is an irritant. Brominated indazoles can be skin sensitizers. Handle in a fume hood.

References
  • Giraud, F., et al. (2022).[4] C3-Indazole Functionalization: A Review. Chimia. Retrieved from [Link]

  • RSC Advances. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Royal Society of Chemistry.[] Retrieved from [Link]

  • Lu, P., et al. (2024).[5] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Meanwell, N. A. (2011).[] The Methylation Effect in Medicinal Chemistry. Chemical Reviews. (Contextual grounding for C4-Me effects).

Sources

Exploratory

Technical Guide: Halogenated Indazole Scaffolds for Drug Discovery

This guide provides a technical deep-dive into Halogenated Indazole Scaffolds , a critical class of pharmacophores in modern medicinal chemistry.[1][2] Executive Summary The indazole (1H-indazole) scaffold represents a "...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical deep-dive into Halogenated Indazole Scaffolds , a critical class of pharmacophores in modern medicinal chemistry.[1][2]

Executive Summary

The indazole (1H-indazole) scaffold represents a "privileged structure" in drug discovery, serving as a core bioisostere for indole and purine systems.[1][2] While the naked scaffold exhibits baseline biological activity, the introduction of halogen atoms (F, Cl, Br, I) transforms this bicycle into a high-value linchpin.[1] Halogenated indazoles serve two distinct but vital roles:

  • Synthetic Linchpins: Site-specific halogens (particularly at C3, C5, and C6) act as reactive handles for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid construction of complex libraries.[1][2][3]

  • Pharmacological Effectors: Retained halogens modulate metabolic stability (blocking P450 oxidation), lipophilicity, and protein-ligand binding kinetics via Halogen Bonding (X-bonds) .[1][2]

This guide details the structural logic, synthetic protocols, and therapeutic applications of these scaffolds.[1]

Medicinal Chemistry Strategy: The Halogen Advantage

The "Sigma-Hole" and Halogen Bonding

Unlike hydrogen bonds, halogens (Cl, Br, I) exhibit an anisotropic electron density distribution.[1] The tip of the halogen atom, distal to the C-X bond, is electron-deficient (positive electrostatic potential), known as the


-hole .[1]
  • Mechanism: This positive region interacts with electron-rich Lewis bases (backbone carbonyls, His/Met residues) in the binding pocket.[1][2]

  • Indazole Relevance: A halogen at C3 or C5 of the indazole ring can anchor the molecule in the ATP-binding pocket of kinases (e.g., VEGFR, ALK) more effectively than a methyl group or hydrogen.[1]

Metabolic Blocking

The indazole ring is susceptible to oxidative metabolism.

  • Problem: Rapid hydroxylation at electron-rich positions (C5/C6) leads to high clearance.[2][3]

  • Solution: Strategic fluorination or chlorination at these sites blocks CYP450-mediated oxidation, extending half-life (

    
    ) without significantly altering steric bulk.[1][2][3]
    

Structural Activity Relationship (SAR) Map

The biological and synthetic utility of the indazole scaffold varies by position.

Diagram 1: Indazole SAR & Functionalization Logic

IndazoleSAR Core Indazole Core (C7H6N2) N1 N1 Position Solubility/Permeability (Alkyl/Aryl attachment) Core->N1 Tautomer Control C3 C3 Position 'The Warhead' (Halogenation/Arylation) Core->C3 Key Synthetic Handle C5_C6 C5/C6 Positions Metabolic Hotspots (F/Cl Blocking) Core->C5_C6 ADME Optimization C7 C7 Position Steric Gatekeeper (Selectivity Control) Core->C7 Kinase Selectivity

Caption: Functional mapping of the indazole scaffold. C3 is the primary site for diversity generation; C5/C6 are critical for metabolic stability.

Key Therapeutic Scaffolds & Case Studies

The "IndCl" Series (Multiple Sclerosis)

Recent research has identified 3-chloroindazole derivatives (e.g., IndCl-o-Cloro) as selective estrogen receptor beta (ER


) ligands.[1][2][3]
  • Mechanism: The chlorine atom at C3 is not merely a leaving group; it fills a hydrophobic sub-pocket, conferring selectivity over ER

    
    .
    
  • Outcome: These compounds promote remyelination in mouse models of MS without the systemic side effects of estrogen.[4]

Lonidamine (Oncology)[2]
  • Structure: 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid.[1][2][3]

  • Halogen Role: The dichlorobenzyl group is essential. The halogens provide the necessary lipophilicity to penetrate the mitochondrial outer membrane, where the drug inhibits hexokinase II, disrupting the Warburg effect in cancer cells.[1]

Kinase Inhibitors (Axitinib & Linifanib)

While the final drugs may not always retain a halogen on the indazole ring, halogenated intermediates are the precursors.

  • Axitinib: Synthesized via iodinated intermediates. The indazole acts as the hinge binder.

  • Linifanib: Uses a 3-aminoindazole core.[2][3][5] The synthesis relies on controlling the C3 position, often via halogenated precursors (e.g., 3-cyano or 3-halo indazoles converted to amines).[1][2][3]

Experimental Protocols

Protocol A: Regioselective C3-Iodination of 1H-Indazole

A reliable method for generating the C3-iodo "linchpin" for Suzuki couplings.[1][2][3]

Reagents:

  • 1H-Indazole (1.0 equiv)[1][2][3]

  • Iodine (I

    
    ) (1.2 equiv)[2]
    
  • Potassium Hydroxide (KOH) pellets (2.5 equiv)[2]

  • DMF (Dimethylformamide), anhydrous[1]

Methodology:

  • Dissolution: Dissolve 1H-indazole (e.g., 1.18 g, 10 mmol) in anhydrous DMF (10 mL) in a round-bottom flask.

  • Base Addition: Add KOH pellets (1.4 g, 25 mmol) to the solution. Stir at room temperature (RT) for 15 minutes.

  • Iodination: Add solid iodine (3.05 g, 12 mmol) portion-wise over 10 minutes. The reaction is exothermic; use a water bath if temp exceeds 35°C.

  • Reaction: Stir at RT for 1-2 hours. Monitor via TLC (Hexane:EtOAc 3:1).[2] Product (

    
    ) should appear as a major spot.[2]
    
  • Quench: Pour the mixture into ice-cold water (100 mL) containing 5% NaHSO

    
     (sodium bisulfite) to quench excess iodine.
    
  • Isolation: A precipitate will form.[2] Filter the solid, wash with cold water, and dry under vacuum.[1]

  • Purification: Recrystallize from ethanol if necessary.

    • Yield: Typically 85-95%.[2][3]

    • Product: 3-iodo-1H-indazole.[1][2][3]

Protocol B: Metal-Free C-H Bromination (Green Chemistry)

For generating 3-bromoindazoles without heavy metals.[1][2][3]

Reagents:

  • Indazole derivative[3][5][6][7][8][9][10][11][12]

  • N-Bromosuccinimide (NBS) (1.1 equiv)[2][3]

  • Acetonitrile (ACN)[2]

Methodology:

  • Dissolve the indazole substrate in ACN (0.5 M concentration).[2]

  • Add NBS (1.1 equiv) in one portion.[2]

  • Stir at RT for 2 hours.

  • Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water and brine.[1]

  • Purification: Flash column chromatography (SiO

    
    ).
    

Synthetic Workflow Visualization

Diagram 2: From Scaffold to Drug Candidate

SyntheticWorkflow Start 1H-Indazole (Starting Material) Step1 C3-Iodination (I2, KOH, DMF) Start->Step1 Intermediate 3-Iodo-1H-indazole (The Linchpin) Step1->Intermediate Step2 N1-Protection (THP, SEM, or Boc) Intermediate->Step2 Step3 Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst) Step2->Step3 Final 3-Aryl-Indazole (Biologically Active Core) Step3->Final

Caption: Standard synthetic pathway for elaborating the indazole core using a halogenated intermediate.

Data Summary: Halogen Effects

HalogenAtomic Radius (Å)

-Hole Strength
Primary Use in Indazoles
Fluorine (F) 1.47NegligibleMetabolic blocking (C5/C6); Bioisostere for H.
Chlorine (Cl) 1.75ModerateFilling hydrophobic pockets; Selectivity tuning.[2][3]
Bromine (Br) 1.85StrongSynthetic intermediate (Cross-coupling); X-bonding.[2]
Iodine (I) 1.98Very StrongPrimary synthetic handle (High reactivity); Strong X-bonding.[2]

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. Retrieved from [2]

  • Giraud, F., et al. (2010).[1] "C3-Indazole Functionalization: A Review." Institute of Chemistry of Clermont-Ferrand.[2][3] Retrieved from [2]

  • Yue, D., et al. (2006).[1] "Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling...". Journal of Organic Chemistry. Retrieved from [2]

  • PubChem. (2025).[2][6] Niraparib Compound Summary. National Library of Medicine.[6] Retrieved from [2]

  • University of California, Riverside. (2019). "Chloroindazole compounds show promise as treatments for MS".[2][4] Nature Scientific Reports.[2] Retrieved from [2]

  • Wilcken, R., et al. (2013).[1] "Halogen Bonding in Drug Discovery". Journal of Medicinal Chemistry. Retrieved from [2]

Sources

Foundational

Comprehensive Solubility Profiling of 3-Bromo-6-fluoro-4-methyl-2H-indazole: Predictive Models and Empirical Workflows

Target Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The compound 3-bromo-6-fluoro-4-methyl-2H-indazole (often...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 3-bromo-6-fluoro-4-methyl-2H-indazole (often existing in equilibrium with its 1H-tautomer, CAS: 885522-98-5) is a highly specialized, polyhalogenated heterocyclic building block utilized in advanced drug discovery programs[1]. While the indazole core is a privileged scaffold in pharmacology, the specific substitution pattern of this molecule presents significant physicochemical challenges. This whitepaper provides an in-depth analysis of the structural causality behind its solubility limitations and establishes self-validating experimental protocols for determining both thermodynamic and kinetic solubility.

Physicochemical Causality: The Structure-Solubility Relationship

To accurately predict and measure the solubility of 3-bromo-6-fluoro-4-methyl-2H-indazole, we must first deconstruct how its structural features dictate its solvation mechanics. Solubility is fundamentally a thermodynamic competition between the crystal lattice energy of the solid state and the solvation energy in the liquid phase.

  • Halogen-Driven Lipophilicity (The "Grease Ball" Effect): The addition of the 3-bromo and 4-methyl groups significantly increases the lipophilicity (LogP) of the molecule. These non-polar domains create a high hydrophobic surface area, making it energetically unfavorable to disrupt the highly ordered hydrogen-bond network of water[2].

  • Fluorine-Driven Lattice Energy (The "Brick Dust" Effect): The 6-fluoro substitution often leads to dense crystal packing due to strong dipole-dipole interactions in the solid state. Molecules that are both highly lipophilic and tightly packed are notoriously difficult to solubilize.

  • Tautomerism and Hydrogen Bonding: The 2H-indazole core possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N). Solvents that can act as strong hydrogen bond acceptors (like DMSO or DMF) are uniquely capable of disrupting the indazole crystal lattice by forming strong solvent-solute hydrogen bonds[2].

SPR Core 3-Bromo-6-fluoro- 4-methyl-2H-indazole Br 3-Bromo Substitution (+ Lipophilicity) Core->Br F 6-Fluoro Substitution (+ Crystal Packing) Core->F Me 4-Methyl Group (+ Hydrophobic Bulk) Core->Me NH 2H-Indazole N-H (H-Bond Donor) Core->NH LowAq Poor Aqueous Solubility (< 10 µg/mL) Br->LowAq F->LowAq Me->LowAq PolarSolv High Organic Solubility (DMSO, DMF > 50 mg/mL) NH->PolarSolv

Fig 1. Structure-property relationships dictating the solubility profile.

Predictive Solubility Matrix

Based on the structure-property relationships established above, we can construct a predictive solubility matrix. This serves as a baseline for designing formulation strategies and selecting appropriate vehicles for in vitro and in vivo assays.

Table 1: Predicted Solubility Profile Across Solvent Classes
Solvent ClassExample SolventsPredicted SolubilityMechanistic Rationale
Aqueous Water, PBS (pH 7.4)Very Low (< 10 µg/mL)High hydrophobic bulk (Br, Me) prevents efficient disruption of water-water hydrogen bonds[2].
Polar Aprotic DMSO, DMF, NMPHigh (> 50 mg/mL)Strong H-bond acceptors effectively solvate the 2H-indazole N-H proton, overcoming lattice energy[2].
Polar Protic Methanol, EthanolModerate (1 - 10 mg/mL)Alcohols can act as both H-bond donors and acceptors, providing moderate solvation of the heterocycle[2].
Non-Polar Hexane, TolueneVery Low (< 1 mg/mL)Inability to solvate the polar indazole core; incompatible with the molecule's dipole moment[2].

Self-Validating Experimental Protocols

To transition from predictive models to empirical data, rigorous experimental protocols are required. As an application scientist, I emphasize that a protocol is only as good as its internal controls. The methodologies below are designed as self-validating systems to prevent false readouts caused by compound degradation, filter adsorption, or polymorphic shifts.

Caution: Halogenated indazoles can be potent biological modulators. Prior to executing these protocols, conduct a thorough risk assessment and utilize appropriate PPE, as standard prudent chemical practices dictate[3].

Protocol A: Thermodynamic Solubility (The Shake-Flask Method)

Thermodynamic solubility represents the absolute maximum concentration of a compound dissolved in a solvent at a state of true chemical equilibrium[4].

Causality Check: Why use centrifugation instead of standard syringe filtration? Highly lipophilic compounds like 3-bromo-6-fluoro-4-methyl-2H-indazole have a high propensity to non-specifically bind to standard PTFE or nylon filter membranes, leading to artificially low solubility readouts. Ultracentrifugation eliminates this variable.

Step-by-Step Methodology:

  • Saturation: Dispense 2.0 mL of the target solvent (e.g., PBS or 10% DMSO/Water) into a sealed 5 mL glass vial. Add an excess of solid 3-bromo-6-fluoro-4-methyl-2H-indazole (e.g., 5-10 mg) to ensure a saturated state[5].

  • Thermal Equilibration: Place the vial in a temperature-controlled orbital shaker set to 25°C or 37°C. Agitate at 300 RPM for 48 hours. Self-Validation: 48 hours is required to ensure the dissolution rate has plateaued and thermodynamic equilibrium is achieved[4].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 30 minutes to pellet all undissolved solids[4].

  • Extraction & Dilution: Carefully extract 100 µL of the clear supernatant. Dilute immediately with a compatible organic solvent (e.g., 50/50 Acetonitrile/Water) to prevent precipitation prior to analysis[4].

  • Quantification: Analyze the diluted sample via a validated HPLC-UV or LC-MS/MS method against a known standard curve[5].

  • Solid-State Validation (Critical): Recover the undissolved solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). This confirms that the compound did not undergo a polymorphic transformation or form a hydrate/salt during the 48-hour incubation.

Workflow A 1. Solid Compound (Excess Indazole) B 2. Solvent Addition (Aqueous / Organic) A->B C 3. Thermal Equilibration (Shaking, 48h, 25°C/37°C) B->C D 4. Phase Separation (Ultracentrifugation) C->D E 5. Supernatant Extraction & Serial Dilution D->E F 6. Quantification (HPLC-UV / LC-MS) E->F G 7. Data Output (Thermodynamic Solubility) F->G

Fig 2. Self-validating thermodynamic solubility workflow via the shake-flask method.

Protocol B: Kinetic Solubility (Solvent-Shift / Nephelometry)

Kinetic solubility is the concentration at which a compound precipitates when a highly concentrated organic stock is diluted into an aqueous buffer. This is the most clinically and experimentally relevant metric for in vitro biological assays[4].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into PBS (pH 7.4), keeping the final DMSO concentration constant (typically 1% or 2% v/v).

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking[4].

  • Nephelometric Detection: Measure the turbidity (light scattering) of each well using a microplate reader. The kinetic solubility limit is defined as the lowest concentration where a statistically significant increase in turbidity is observed compared to a blank control[4].

Solubilization and Formulation Strategies

Given the predicted poor aqueous solubility of 3-bromo-6-fluoro-4-methyl-2H-indazole, researchers must employ formulation strategies to achieve viable concentrations for in vivo dosing.

  • Co-Solvency: Utilizing a mixture of water and water-miscible organic solvents (e.g., 10% DMSO or 20% PEG400) can exponentially increase solubility by lowering the dielectric constant of the vehicle[5].

  • Micellar Solubilization: The addition of non-ionic surfactants such as Tween 80 (e.g., 2% Tween 80 in water) can encapsulate the lipophilic indazole within hydrophobic micelle cores, drastically improving apparent aqueous solubility[5].

  • Inclusion Complexation: Using cyclodextrins (e.g., 5% HP-β-CD) can mask the hydrophobic bulk of the bromo and methyl groups, pulling the molecule into an aqueous solution without altering its covalent structure[5].

References

  • Organic Syntheses. "Indazole". Organic Syntheses Procedure. Available at: [Link]

Sources

Exploratory

Technical Guide: Custom Synthesis of 3-Bromo-6-Fluoro-4-Methyl-2H-Indazole Scaffolds

The following technical guide details the custom synthesis of 3-bromo-6-fluoro-4-methyl-1H-indazole , with a specific focus on leveraging the C3-bromo substituent to access 2H-indazole derivatives. Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the custom synthesis of 3-bromo-6-fluoro-4-methyl-1H-indazole , with a specific focus on leveraging the C3-bromo substituent to access 2H-indazole derivatives.

Executive Summary

The 3-bromo-6-fluoro-4-methylindazole core is a high-value pharmacophore, particularly prevalent in the design of Type II kinase inhibitors (e.g., VEGFR, p38 MAP kinase) where the indazole motif mimics the adenine ring of ATP.

The synthesis of this molecule presents two specific chemoselective challenges:

  • Steric Congestion: The C4-methyl group creates significant steric strain at the C3 position, complicating electrophilic halogenation.

  • Tautomeric Control: While the parent molecule exists in equilibrium (favoring the 1H-tautomer thermodynamically), drug development often requires the 2H-isomer (N2-substituted).

This guide outlines a scalable, convergent route starting from 2,4-difluoro-6-methylbenzaldehyde , utilizing an SNAr cyclization strategy followed by a controlled regioselective bromination. It concludes with a protocol for N2-selective alkylation, exploiting the "blocking" effect of the C3-bromine atom.

Retrosynthetic Analysis

The most robust disconnection for polysubstituted indazoles relies on the hydrazine-mediated cyclization of o-halobenzaldehydes. This avoids the hazardous diazonium intermediates associated with aniline precursors (Bartoli/Jacobson routes) and allows for higher functional group tolerance.

Graphviz Visualization: Retrosynthetic Tree

Retrosynthesis Target Target: 2-Alkyl-3-bromo-6-fluoro-4-methyl-2H-indazole Parent Parent Scaffold: 3-Bromo-6-fluoro-4-methyl-1H-indazole Target->Parent Regioselective N2-Alkylation (Steric Control via C3-Br) Core Core Intermediate: 6-Fluoro-4-methyl-1H-indazole Parent->Core Electrophilic Bromination (NBS, DMF) KSM Key Starting Material (KSM): 2,4-Difluoro-6-methylbenzaldehyde Core->KSM SNAr Cyclization Hydrazine Reagent: Hydrazine Monohydrate Core->Hydrazine

Figure 1: Retrosynthetic strategy prioritizing the construction of the pyrazole ring via SNAr displacement of the C2-fluorine.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Fluoro-4-methyl-1H-indazole

This step utilizes an SNAr cyclization. The fluorine at the ortho position (C2) is more electrophilic than the para fluorine (C4) due to the inductive effect of the carbonyl group, ensuring regioselectivity.

  • Starting Material: 2,4-Difluoro-6-methylbenzaldehyde

  • Reagents: Hydrazine monohydrate (

    
    ), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
    
  • Solvent: n-Butanol or DMSO.

Protocol:

  • Charge a reaction vessel with 2,4-difluoro-6-methylbenzaldehyde (1.0 equiv) and n-Butanol (5 mL/mmol).

  • Add Hydrazine monohydrate (5.0 equiv) dropwise at ambient temperature. Caution: Exothermic.

  • Heat the mixture to 110°C for 12–16 hours.

  • Monitor: TLC/LC-MS should show consumption of the aldehyde (hydrazone formation is rapid; cyclization is the rate-limiting step).

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Dilute the residue with water and extract with Ethyl Acetate (3x).

  • Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Yield Expectation: 75–85%.

Step 2: Regioselective C3-Bromination

Critical Control Point: The C4-methyl group is susceptible to radical bromination (benzylic bromination). To prevent this, avoid radical initiators (light, peroxides) and use polar aprotic solvents that stabilize the bromonium intermediate.

  • Reagents: N-Bromosuccinimide (NBS).[1]

  • Solvent: DMF (N,N-Dimethylformamide).

Protocol:

  • Dissolve 6-fluoro-4-methyl-1H-indazole (1.0 equiv) in DMF (10 mL/mmol).

  • Cool the solution to 0°C (ice bath).

  • Add NBS (1.05 equiv) portion-wise over 30 minutes. Note: Adding NBS too quickly can cause local exotherms favoring side reactions.

  • Allow the reaction to warm to room temperature (20–25°C) and stir for 2 hours.

  • Monitor: LC-MS. Look for the M+2 bromine isotope pattern (1:1 ratio). Ensure no M+Br+Br species (dibromination) or benzylic bromination products are forming.

  • Quench: Pour the reaction mixture into ice-cold 10%

    
     (sodium thiosulfate)  solution to quench excess bromine.
    
  • Isolation: The product often precipitates as a solid. Filter, wash with water, and dry. If no precipitate, extract with EtOAc.

  • Yield Expectation: 85–92%.

Step 3: Accessing the 2H-Indazole (N2-Alkylation)

While the 1H-tautomer is thermodynamically favored (~4 kcal/mol more stable), the presence of the bulky Bromine at C3 creates a "peri-interaction" that sterically hinders the N1 position. This unique feature can be exploited to drive selectivity toward the N2 position (the 2H-indazole form).

Protocol for N2-Selectivity:

  • Reagents: Alkyl halide (R-X), Trimethyloxonium tetrafluoroborate (Meerwein salt) OR

    
    .
    
  • Solvent: Acetone or DCM (for Meerwein); DMF (for Carbonate).

Mechanism & Selectivity Logic: Using a hard alkylating agent (like Meerwein salts) or exploiting the steric bulk of the C3-Br substituent favors kinetic alkylation at N2.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterTarget RangeRationale
Hydrazine Stoichiometry 3.0 – 5.0 equivExcess hydrazine acts as a scavenger for HF generated during cyclization and drives the equilibrium.
Bromination Temp 0°C to 25°CCRITICAL: Temperatures >40°C significantly increase the risk of radical bromination on the C4-methyl group.
Solvent for Step 2 DMF or MeCNPromotes ionic mechanism (electrophilic substitution) over radical mechanism.
N2-Alkylation Base Avoid NaHNaH tends to favor the thermodynamic N1 product. Use mild bases or oxonium salts for N2 targeting.

Mechanistic Visualization

Graphviz Visualization: Reaction Pathway & Regioselectivity

Mechanism cluster_steric Steric Control Zone Aldehyde 2,4-Difluoro-6-methyl- benzaldehyde Hydrazone Intermediate Hydrazone Aldehyde->Hydrazone + N2H4 Indazole 6-Fluoro-4-methyl- 1H-indazole Hydrazone->Indazole SNAr Cyclization (-HF) BromoIndazole 3-Bromo-6-fluoro- 4-methyl-1H-indazole Indazole->BromoIndazole NBS/DMF (Electrophilic Subst.) N2_Product TARGET: 2-Alkyl-2H-indazole BromoIndazole->N2_Product R-X, Mild Base (Steric Steering by C3-Br) N1_Product Byproduct: 1-Alkyl-1H-indazole BromoIndazole->N1_Product NaH (Thermodynamic)

Figure 2: Reaction pathway highlighting the divergence at the alkylation step. The C3-Bromo substituent sterically hinders N1, improving N2 selectivity.

References

  • WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole.[2][3] Retrieved from [Link]

  • Lefebvre, V., et al. (2010).[4] Journal of Organic Chemistry.[4] "General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." (Contextual grounding for hydrazine cyclization mechanisms).

  • Meanwell, N. A., et al. (2024). Regioselective alkylation of a versatile indazole.[2][3][5][4][6][7] PMC/NIH. Retrieved from [Link]

Sources

Foundational

Compound Monograph: Bromo-Fluoro-Methyl-Indazole Derivatives

This technical guide serves as a comprehensive Compound Monograph and Safety Framework for the bromo-fluoro-methyl-indazole class of chemical intermediates. While specific isomers (e.g., 5-bromo-4-fluoro-1-methyl-1H-inda...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a comprehensive Compound Monograph and Safety Framework for the bromo-fluoro-methyl-indazole class of chemical intermediates.

While specific isomers (e.g., 5-bromo-4-fluoro-1-methyl-1H-indazole) exhibit slight variations, this guide synthesizes the shared physicochemical and toxicological profiles relevant to drug discovery professionals handling these substituted indazoles.

Chemical Identity & Structural Context

This guide covers the halogenated indazole scaffold, specifically isomers containing one bromine, one fluorine, and one methyl group. These are critical "building blocks" in medicinal chemistry, widely utilized for their ability to participate in orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at the C-Br site and SNAr at the C-F site).

Primary Commercial Isomers:

  • Isomer A: 5-Bromo-4-fluoro-1-methyl-1H-indazole (CAS: 1784678-61-0)[1][2]

  • Isomer B: 6-Bromo-5-fluoro-1-methyl-1H-indazole (CAS: 1286734-86-8)[3][4][]

  • Isomer C: 5-Bromo-6-fluoro-1-methyl-1H-indazole (CAS: 1185767-06-9)[6][7]

PropertyData
Molecular Formula C₈H₆BrFN₂
Molecular Weight 229.05 g/mol
Physical State Off-white to pale yellow solid
Solubility Low in water; Soluble in DMSO, DMF, DCM, Methanol
Melting Point Typically 120–160 °C (Isomer dependent)
Hazard Identification (GHS Classification)

Based on aggregated data from major suppliers (Sigma-Aldrich, Enamine, Combi-Blocks).

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.H302
Skin Corrosion/Irritation 2Causes skin irritation.[8]H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.[8][9]H319
STOT - Single Exposure 3May cause respiratory irritation.H335

Precautionary Highlights:

  • P261: Avoid breathing dust/fume.[8][10]

  • P280: Wear protective gloves/eye protection/face protection.[8][9][11][12]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[9][10][11] Remove contact lenses if present and easy to do.[8][9][10][11] Continue rinsing.[8][9][10][11][12]

Risk Assessment & Engineering Controls

In drug discovery, intermediates often lack comprehensive animal toxicology data. Therefore, a Control Banding approach is required. We treat this compound as a Band 3 hazard (Potent/Toxic) until specific LD50 data proves otherwise.

Handling Protocol Decision Tree

The following logic dictates the containment level required based on the operation type.

HandlingProtocol Start Operation Assessment State Physical State? Start->State Solid Solid / Powder State->Solid High Dust Risk Solution Solution / Oil State->Solution Low Dust Risk Quantity Quantity > 100 mg? Solid->Quantity Vented Standard Fume Hood (Face Velocity > 100 fpm) Solution->Vented All Quantities Quantity->Vented No (Careful Weighing) Containment Powder Containment Hood or Glove Box (HEPA Filtered) Quantity->Containment Yes

Figure 1: Risk-based decision logic for handling halogenated indazole solids. Strict containment is prioritized for powders to prevent inhalation of potent dusts.

Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) required if handling open powders outside a containment hood. P100/HEPA recommended for spill cleanup.

  • Dermal: Nitrile gloves (double-gloving recommended for solutions in DMSO/DMF due to permeation risks).

  • Ocular: Chemical safety goggles. Safety glasses are insufficient if fine dust generation is possible.

Scientific Context: Synthetic Utility

Researchers utilize this scaffold because the halogen positioning allows for regioselective functionalization . The electronic distinctness of the Bromine (C-Br) and Fluorine (C-F) bonds enables sequential modification.

Mechanism of Action (Synthetic):

  • C-Br Bond: Weaker bond energy (~280 kJ/mol). Reacts first in Palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig).

  • C-F Bond: Stronger bond energy (~485 kJ/mol). Activated for Nucleophilic Aromatic Substitution (SNAr) only after the ring is electron-deficient or under harsh conditions.

SynthesisWorkflow Scaffold Bromo-Fluoro-Methyl-Indazole (Starting Material) Step1 Pd-Catalyzed Coupling (Suzuki/Buchwald) Scaffold->Step1 Reacts at Br (Kinetic Control) Intermediate Functionalized Indazole (F-group intact) Step1->Intermediate Step2 S_NAr Displacement (Nucleophilic Attack) Intermediate->Step2 Reacts at F (Thermodynamic Control) Final Disubstituted Drug Candidate Step2->Final

Figure 2: Sequential functionalization workflow. The bromine atom is the primary "handle" for initial diversification, while the fluorine atom serves as a secondary site for late-stage modification.

Emergency Response Protocols
First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Critical: Halogenated heterocycles can cause delayed pulmonary edema; monitor for 24 hours if exposure was significant.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol or DMSO, as these solvents may increase transdermal absorption of the toxin.

  • Eye Contact: Rinse thoroughly with water for at least 15 minutes, lifting upper and lower eyelids. Consult an ophthalmologist.

Firefighting Measures
  • Extinguishing Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-resistant foam.[9]

  • Combustion Products: Burning will release toxic fumes including:

    • Hydrogen Bromide (HBr): Corrosive gas.

    • Hydrogen Fluoride (HF): Highly toxic and corrosive.

    • Nitrogen Oxides (NOx): Respiratory irritants.

    • Carbon Monoxide (CO).

  • Firefighter PPE: Wear self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.

Spill Containment
  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Don nitrile gloves, goggles, and a P100 respirator.

  • Contain: If solid, cover with a damp cloth to prevent dust dispersal. If liquid, absorb with vermiculite or sand.

  • Clean: Sweep up carefully (avoid dust) and place in a sealed hazardous waste container. Wash the area with a 5% sodium bicarbonate solution to neutralize potential acidic hydrolysis products.

Storage & Stability
  • Temperature: Store at Room Temperature (15–25 °C).

  • Atmosphere: Keep container tightly sealed. While generally stable, indazoles can be hygroscopic. Store under inert gas (Nitrogen/Argon) if long-term storage (>6 months) is intended to prevent hydrolysis or oxidation of sensitive impurities.

  • Incompatibilities: Strong oxidizing agents, strong bases (can trigger deprotonation/elimination reactions).

References
  • Sigma-Aldrich. (2024). Safety Data Sheet: 6-Bromo-5-fluoro-1-methyl-1H-indazole. Link

  • PubChem. (2024). Compound Summary: 5-Bromo-4-fluoro-1-methyl-1H-indazole.[1] National Library of Medicine. Link

  • Enamine. (2024).[8][9] Building Blocks: Halogenated Indazoles Safety Profile. Link

  • Combi-Blocks. (2024). MSDS for Product QB-7623 (5-Bromo-6-fluoro-1-methylindazole). Link

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[8] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-Bromo-6-Fluoro-4-Methyl-2H-Indazole

This Application Note and Protocol provides a comprehensive, field-validated guide for the synthesis of 3-bromo-6-fluoro-4-methyl-1H-indazole (often referred to as the 2H-tautomer in specific binding contexts). This comp...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol provides a comprehensive, field-validated guide for the synthesis of 3-bromo-6-fluoro-4-methyl-1H-indazole (often referred to as the 2H-tautomer in specific binding contexts).

This compound is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., IRAK4, ERK) where the 4,6-substitution pattern dictates selectivity.[1] The protocol below prioritizes the Fluorobenzaldehyde-Hydrazine route due to its regiochemical fidelity and scalability compared to the classical Jacobson indazole synthesis.

[1]

Executive Summary & Retrosynthetic Analysis

The synthesis of 4,6-disubstituted indazoles is challenging due to the directing effects on the benzene ring. Direct electrophilic substitution of a simple indazole core often yields mixtures.[2] Therefore, the de novo construction of the pyrazole ring from a pre-functionalized benzene precursor is the superior strategy.

We employ a three-stage convergent synthesis :

  • Lithiation-Formylation: Generation of the sterically crowded 2,4-difluoro-6-methylbenzaldehyde.

  • SNAr Cyclization: Hydrazine-mediated ring closure to the 6-fluoro-4-methyl-1H-indazole core.[1]

  • Regioselective Halogenation: Electrophilic bromination at C3 using N-Bromosuccinimide (NBS).

Retrosynthetic Logic (Graphviz)[1]

Retrosynthesis Target 3-Bromo-6-fluoro-4-methyl-1H-indazole (Target) Core 6-Fluoro-4-methyl-1H-indazole (Core Scaffold) Core->Target C3 Bromination (NBS, DMF) Aldehyde 2,4-Difluoro-6-methylbenzaldehyde (Key Precursor) Aldehyde->Core SNAr Cyclization (N2H4, Heat) Start 1-Bromo-3,5-difluoro-2-methylbenzene (Commercially Available) Start->Aldehyde Lithiation/Formylation (n-BuLi, DMF)

Caption: Retrosynthetic breakdown showing the construction of the indazole core from a halogenated toluene precursor.

Detailed Experimental Protocols

Step 1: Synthesis of 2,4-Difluoro-6-methylbenzaldehyde

Rationale: The methyl group at position 6 is critical for the final C4-methyl substituent.[1] Standard lithiation of 3,5-difluorotoluene occurs at C4 (between fluorines), yielding the wrong isomer.[1] We must use 1-bromo-3,5-difluoro-2-methylbenzene (also known as 2-bromo-4,6-difluorotoluene) to direct the formylation via Lithium-Halogen exchange.[1]

Reagents:

  • 1-Bromo-3,5-difluoro-2-methylbenzene (1.0 equiv)[1]

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)[1]

  • N,N-Dimethylformamide (DMF) (1.5 equiv)[1]

  • Tetrahydrofuran (THF), anhydrous[1]

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Solvation: Charge the flask with 1-bromo-3,5-difluoro-2-methylbenzene (20.7 g, 100 mmol) and anhydrous THF (200 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi (44 mL, 110 mmol) dropwise over 30 minutes. Maintain internal temperature below -70 °C.

    • Checkpoint: The solution may turn yellow/orange. Stir at -78 °C for 1 hour to ensure complete Li/Br exchange.

  • Formylation: Add anhydrous DMF (11.6 mL, 150 mmol) dropwise. Stir at -78 °C for 30 minutes, then remove the cooling bath and allow to warm to 0 °C over 1 hour.

  • Quench: Quench with saturated aqueous NH₄Cl (50 mL). Extract with Ethyl Acetate (3 x 100 mL).

  • Workup: Wash combined organics with water and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: The crude oil is usually sufficiently pure (>90%). If necessary, purify via flash chromatography (Hexanes/EtOAc 95:5).[1]

Step 2: Cyclization to 6-Fluoro-4-methyl-1H-indazole

Rationale: Hydrazine acts as a bis-nucleophile.[1] The first amine forms a hydrazone with the aldehyde; the second amine performs an intramolecular SNAr displacement of the ortho-fluorine. The steric bulk of the methyl group at C6 (precursor numbering) does not significantly hinder this cyclization at reflux.

Reagents:

  • 2,4-Difluoro-6-methylbenzaldehyde (from Step 1)[1]

  • Hydrazine monohydrate (5.0 equiv) (64-65% in water)[1]

  • Solvent: n-Butanol or Ethanol (High boiling point preferred for kinetics)[1]

Protocol:

  • Setup: Equip a 250 mL RBF with a reflux condenser.

  • Reaction: Dissolve the aldehyde (15.6 g, 100 mmol) in n-Butanol (80 mL). Add Hydrazine monohydrate (25 mL, ~500 mmol).

  • Cyclization: Heat to reflux (118 °C) for 12–16 hours.

    • Monitoring: Monitor by LC-MS for the disappearance of the hydrazone intermediate (M+H = 171) and formation of the indazole (M+H = 151).

  • Workup: Cool to room temperature. The product often precipitates.

    • If solid forms: Filter and wash with cold water and hexanes.

    • If solution: Concentrate butanol, dilute with water, and extract with EtOAc.[1]

  • Yield: Expected yield 75–85%.

    • Data:1H NMR (DMSO-d6) should show the characteristic C3-H singlet at ~8.05 ppm and the broad NH signal.

Step 3: Bromination to 3-Bromo-6-fluoro-4-methyl-1H-indazole

Rationale: The C3 position of 1H-indazoles is highly nucleophilic.[1] NBS is preferred over elemental bromine for stoichiometric control and ease of handling. DMF is used to solubilize the polar indazole core.

Reagents:

  • 6-Fluoro-4-methyl-1H-indazole (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Solvent: DMF or Acetonitrile

Protocol:

  • Setup: 250 mL RBF, shielded from light (aluminum foil).

  • Dissolution: Dissolve 6-fluoro-4-methyl-1H-indazole (15.0 g, 100 mmol) in DMF (75 mL). Cool to 0 °C.

  • Addition: Add NBS (18.7 g, 105 mmol) portion-wise over 15 minutes.

    • Caution: Exothermic.[3] Maintain temperature < 10 °C to prevent over-bromination.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

    • Self-Validating Check: TLC (50% EtOAc/Hex) will show a less polar spot (product) compared to the starting material.

  • Quench: Pour the reaction mixture into ice-water (300 mL) containing 1% NaHSO₃ (to quench trace Br₂).

  • Isolation: The product typically precipitates as a beige/off-white solid. Filter, wash copiously with water, and dry in a vacuum oven at 45 °C.

  • Purification: Recrystallize from Ethanol/Water or Toluene if purity is <98%.

Analytical Characterization & Specifications

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDarkens upon light exposure
Molecular Weight 229.05 g/mol Formula: C₈H₆BrFN₂
MS (ESI+) [M+H]⁺ = 229.0 / 231.01:1 Isotopic pattern (Br)
1H NMR (400 MHz, DMSO-d6)δ 13.4 (br s, 1H, NH) , 7.35 (dd, 1H, H-7), 6.90 (d, 1H, H-5), 2.65 (s, 3H, CH₃).[1] Note: No C3-H signal.
19F NMR ~ -115 ppm
Melting Point 210 – 215 °C

Critical Process Parameters (CPPs) & Troubleshooting

Workflow Logic (Graphviz)[1]

Workflow cluster_trouble Troubleshooting Loop Start Start: 1-Bromo-3,5-difluoro-2-methylbenzene Lithiation Step 1: Lithiation (-78°C) Critical: Temp Control Start->Lithiation Formylation DMF Quench -> Aldehyde Lithiation->Formylation Li-Hal Exchange Cyclization Step 2: Hydrazine Cyclization Solvent: n-BuOH (Reflux) Formylation->Cyclization Purified Aldehyde Check1 Impurities in Step 1? Check Lithiation Temp Formylation->Check1 Bromination Step 3: NBS Bromination Solvent: DMF (0°C -> RT) Cyclization->Bromination Indazole Core Check2 Incomplete Cyclization? Increase Temp/Time Cyclization->Check2 Final Product: 3-Bromo-6-fluoro-4-methyl-1H-indazole Bromination->Final Precipitation/Wash Check3 Di-bromo byproduct? Reduce NBS equivalents Bromination->Check3

Caption: Operational workflow with integrated troubleshooting checkpoints.

Troubleshooting Table
IssueRoot CauseCorrective Action
Low Yield (Step 1) Incomplete Li/Br exchange or wet solvent.[1]Ensure THF is <50 ppm H₂O. Hold at -78°C for full 60 min before DMF addition.
Wrong Isomer (Step 1) Used 3,5-difluorotoluene instead of bromo-precursor.Must use 1-bromo-3,5-difluoro-2-methylbenzene to direct formylation to C6.[1]
Incomplete Cyclization Reaction temperature too low.Switch solvent from EtOH (78°C) to n-Butanol (118°C) or Diglyme.
Over-bromination Excess NBS or high temperature.Add NBS at 0°C. Use exactly 1.0–1.05 equiv. Monitor by LCMS.

Safety & Handling

  • Hydrazine Monohydrate: Highly toxic, potential carcinogen, and unstable in anhydrous form.[1] Use the monohydrate (64%) and handle in a fume hood.

  • n-Butyllithium: Pyrophoric. Use oven-dried glassware and inert atmosphere (N₂/Ar).[4]

  • NBS: Irritant. Store in a refrigerator; degraded NBS (yellow/orange) yields poor results.

References

  • Indazole Synthesis Overview

    • Organic Chemistry Portal.[5] "Synthesis of Indazoles."[2][3][6][7][8][9][10][11] Available at: [Link][1]

  • Bromination Protocols

    • RSC Advances. "Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin." Available at: [Link]

  • Cyclization Methodology

    • ResearchGate. "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes." Available at: [Link]

  • Commercial Precursor Data

Sources

Application

Introduction: The C3-Indazole Advantage

Application Note: Strategic Functionalization of C3-Bromo Indazoles The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems. It is a core pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of C3-Bromo Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems. It is a core pharmacophore in FDA-approved kinase inhibitors such as Axitinib (VEGFR inhibitor) and Pazopanib .

The C3-position of the indazole ring is of particular strategic value. Functionalization at this site allows for the projection of vectors into deep hydrophobic pockets of enzyme active sites. However, the C3-bromo indazole intermediate presents unique challenges:

  • Amphoteric Nature: The acidic N-H (pKa ~14) can poison palladium catalysts.

  • Tautomeric Ambiguity: The equilibrium between 1H- and 2H-indazoles affects regioselectivity during pre-functionalization protection steps.

  • Electronic Deactivation: The electron-rich pyrazole ring can make oxidative addition slower compared to simple aryl bromides.

This guide provides a self-validating, field-proven workflow for converting C3-bromo indazoles into high-value biaryl, alkynyl, and amino-indazole libraries.

Strategic Pre-requisite: N-Protection

The "Gatekeeper" Step: Attempting Pd-catalyzed couplings on unprotected (free NH) C3-bromo indazoles often leads to low yields due to catalyst sequestration by the nitrogen lone pair or competitive N-arylation. While microwave-assisted protocols exist for free NH substrates, N1-protection is the industry standard for scalable, reproducible chemistry.

  • Recommendation: Use SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) for robust protection. They stabilize the 1H-tautomer and improve solubility in non-polar solvents used for coupling.

Protocol A: Regioselective N1-SEM Protection
  • Objective: Mask the acidic proton to enable efficient Pd-catalysis.

  • Mechanism: SN2 substitution. N1 is the thermodynamic product; N2 is the kinetic product.[1] We target N1 using thermodynamic conditions.[1]

Reagents:

  • 3-Bromo-1H-indazole (1.0 equiv)

  • NaH (60% dispersion, 1.2 equiv)

  • SEM-Cl (1.1 equiv)

  • THF (Anhydrous, 0.1 M concentration)

Step-by-Step:

  • Deprotonation: Cool a solution of 3-bromo-1H-indazole in THF to 0°C. Add NaH portion-wise. Evolution of H₂ gas will be vigorous.

  • Equilibration: Stir at 0°C for 30 mins, then warm to RT for 15 mins. This ensures the anion equilibrates to the thermodynamically stable N1 position.

  • Addition: Cool back to 0°C. Add SEM-Cl dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Product is usually less polar than starting material).

  • Validation: 1H NMR will show the SEM methylene singlet around δ 5.7 ppm. N1 substitution is confirmed if the NOE signal is observed between the SEM-CH₂ and the C7-H proton.

Core Functionalization Protocols

Workflow Visualization

The following diagram outlines the divergent synthesis pathways from the C3-bromo core.

IndazoleWorkflow Start C3-Bromo Indazole (N-Protected) Suzuki Suzuki-Miyaura (Biaryl Formation) Start->Suzuki Pd(dppf)Cl2 Boronic Acid Buchwald Buchwald-Hartwig (C-N Amination) Start->Buchwald Pd2(dba)3 Xantphos Sono Sonogashira (Alkynylation) Start->Sono PdCl2(PPh3)2 CuI Prod_Suzuki C3-Aryl Indazole Suzuki->Prod_Suzuki Prod_Buchwald C3-Amino Indazole Buchwald->Prod_Buchwald Prod_Sono C3-Alkynyl Indazole Sono->Prod_Sono

Caption: Divergent functionalization pathways for N-protected C3-bromo indazoles.

Protocol B: Suzuki-Miyaura Coupling (C-C Bond)

Application: Synthesis of biaryl kinase inhibitors. Expert Insight: The C3-Br bond is sterically crowded by the N-protecting group. Use Pd(dppf)Cl₂ because the large bite angle of the dppf ligand facilitates the reductive elimination step, which is often the rate-determining step in hindered systems.

Reagents:

  • N1-SEM-3-bromoindazole (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[4]

Procedure:

  • Setup: Charge a microwave vial or pressure tube with the indazole, boronic acid, and Pd catalyst.

  • Solvent System: Add Dioxane and the aqueous K₂CO₃ solution. (Ratio 4:1 Dioxane:Water).[2][3]

    • Critical: Deoxygenate the solvent stream with Nitrogen for 10 mins prior to addition. Oxygen is the enemy of this reaction.

  • Reaction: Heat to 90°C for 4–16 hours.

    • Note: If using a microwave reactor, 120°C for 30 mins is often sufficient.

  • Workup: Dilute with EtOAc, wash with water.[3] Filter through a Celite pad to remove Pd black.

  • Self-Validation:

    • TLC: Look for a bright blue fluorescent spot (extended conjugation) under UV (254/365 nm).

    • MS: Check for the loss of the Br isotope pattern (1:1 ratio) and appearance of the biaryl mass.

Protocol C: Buchwald-Hartwig Amination (C-N Bond)

Application: Introducing solubilizing amine tails or mimicking the ATP adenine core. Expert Insight: C3-amination is notoriously difficult due to the electron-rich nature of the pyrazole ring making the C-Br bond less electrophilic. Standard phosphines (PPh₃) often fail. You strictly require bidentate, wide-bite-angle ligands like Xantphos or bulky monodentate ligands like BrettPhos to prevent the formation of stable, unreactive Pd-amido dimers.

Reagents:

  • N1-SEM-3-bromoindazole (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: Xantphos (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) or NaOtBu (1.5 equiv - use NaOtBu for non-protic substrates only)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Procedure:

  • Pre-complexation: In a vial, mix Pd₂(dba)₃ and Xantphos in the solvent and stir for 5 mins under Argon. The solution should turn from purple/black to a clear orange/yellow, indicating active catalyst formation.

  • Addition: Add the indazole, amine, and base.

  • Reaction: Seal and heat to 100–110°C overnight.

  • Workup: Filter through Celite.

  • Troubleshooting: If conversion is low (<20%), switch to BrettPhos Pd G3 precatalyst, which ensures rapid oxidative addition even with electron-rich aryl halides.

Protocol D: Sonogashira Coupling (C-C Alkyne)

Application: Rigid linkers or precursors for "Click" chemistry. Expert Insight: Copper acetylides can sometimes react with the N-protecting group if it is labile. Ensure the base is not too harsh. Diethylamine (Et₂NH) is often superior to Et₃N for these substrates.

Reagents:

  • N1-SEM-3-bromoindazole (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-Catalyst: CuI (5 mol%)[5]

  • Base/Solvent: DMF/Et₃N (3:1 ratio) or pure DMF with 3 equiv Et₂NH.

Procedure:

  • Order of Addition: Dissolve indazole and alkyne in DMF. Add Et₃N. Degas thoroughly.

  • Catalyst: Add Pd catalyst and CuI last.

  • Reaction: Stir at 60–80°C . (Avoid boiling temperatures to prevent alkyne polymerization).

  • Color Change: Reaction usually turns dark brown/black.

  • Workup: Aqueous wash with NH₄Cl (to chelate Copper) is mandatory before chromatography.

Comparative Data & Optimization

ParameterSuzuki-MiyauraBuchwald-HartwigSonogashira
Primary Challenge Protodehalogenation (loss of Br)Catalyst poisoning by N-heterocycleHomocoupling of alkyne (Glaser)
Preferred Catalyst Pd(dppf)Cl₂Pd₂(dba)₃ + XantphosPdCl₂(PPh₃)₂
Preferred Solvent Dioxane/H₂OToluene (Anhydrous)DMF
Base Strength Moderate (Carbonate)Strong (Alkoxide/Carbonate)Organic Amine (Et₃N)
Typical Yield 75–95%50–80%60–85%

Troubleshooting & Self-Validation System

Issue: Protodehalogenation (Formation of 3-H Indazole)

  • Cause: "Hydride" source in the reaction (often from ethanol or overheating in alcohols).

  • Fix: Switch to a non-protic solvent system (e.g., Toluene/Water) and strictly exclude oxygen.

Issue: Regioisomer Contamination (N1 vs N2)

  • Detection: Use 2D NMR (HMBC).

    • N1-Substituted: The CH₂ of the protecting group will show a correlation to C7a (the bridgehead carbon closer to the benzene ring).

    • N2-Substituted: The CH₂ will show a correlation to C3.

  • Fix: If N2 isomer forms during protection, lower the temperature of the NaH step and allow longer equilibration times before adding the electrophile.

References

  • Guillaumet, G., et al. (2013). "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles." Current Organic Chemistry.

  • Giraud, F., et al. (2021).[6] "C3-indazole functionalization: A Review." Current Organic Chemistry.

  • BenchChem Protocols. (2025). "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine" (Analogous Heterocycle Protocol).

  • Lera, M., et al. (2021). "Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Foundational text for Xantphos/BrettPhos usage).

Sources

Method

Application Note: Strategic Utilization of 3-Bromo-6-fluoro-4-methyl-2H-indazole in Kinase Inhibitor Design

Executive Summary The 3-bromo-6-fluoro-4-methyl-2H-indazole scaffold represents a highly specialized pharmacophore in modern kinase inhibitor discovery. Unlike generic indazole cores, this specific substitution pattern o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-bromo-6-fluoro-4-methyl-2H-indazole scaffold represents a highly specialized pharmacophore in modern kinase inhibitor discovery. Unlike generic indazole cores, this specific substitution pattern offers a unique trifecta of properties: the C3-bromo group serves as a versatile handle for accessing the solvent-exposed front; the C6-fluoro atom modulates pKa and blocks metabolic soft spots; and the C4-methyl group provides critical steric bulk to enforce atropisomerism or probe the gatekeeper residue within the ATP-binding pocket.

This guide provides a comprehensive technical roadmap for utilizing this scaffold, with a specific focus on overcoming the synthetic challenge of regioselective N2-alkylation (essential for the 2H-indazole chemotype) and optimizing cross-coupling reactions at the sterically congested C3 position.

Structural Biology & SAR Rationale

Effective utilization of this scaffold requires understanding its spatial orientation within the kinase ATP-binding site.

The "Gatekeeper" Interaction (C4-Methyl)

The C4-methyl group is the defining feature of this scaffold. In many kinase active sites (e.g., p38 MAPK , ERK1/2 , BRAF ), the C4-position of the indazole sits in close proximity to the "gatekeeper" residue (typically Threonine or Methionine).

  • Selectivity Filter: The C4-methyl generates a steric clash with kinases possessing bulky gatekeepers, thereby improving selectivity for kinases with smaller gatekeeper residues.

  • Conformational Control: The steric bulk of the C4-methyl forces the substituent at C3 to twist out of planarity. This is critical for Type II inhibitors where the C3-substituent must navigate the "linker" region to access the DFG-out pocket.

The Metabolic Shield (C6-Fluoro)

The C6 position is electronically rich and prone to oxidative metabolism (hydroxylation) by cytochrome P450 enzymes. Fluorine substitution at C6:

  • Blocks Metabolism: Prevents oxidation, extending in vivo half-life (

    
    ).
    
  • Modulates Acidity: Lowers the pKa of the N-H (in the unsubstituted parent), influencing the hydrogen bond donor capability of the N1-H binding interaction.

Visualization: Pharmacophore Map

The following diagram illustrates the functional vectors of the scaffold.[1]

SAR_Map Scaffold 3-bromo-6-fluoro-4-methyl-2H-indazole C3 C3-Bromo: Solvent Front / Hydrophobic Pocket (Suzuki/Buchwald Handle) Scaffold->C3 Functionalization C4 C4-Methyl: Gatekeeper Interaction & Atropisomer Control Scaffold->C4 Steric Bulk C6 C6-Fluoro: Metabolic Block (CYP450) & Electronic Modulation Scaffold->C6 Stability N2 N2-Nitrogen: Hinge Binding Vector (Critical for 2H-tautomer drugs like Pazopanib) Scaffold->N2 Binding Mode

Figure 1: SAR vector map of the 3-bromo-6-fluoro-4-methyl-2H-indazole scaffold.

Chemical Synthesis & Protocols

The synthesis of 2H-indazoles is notoriously difficult due to the thermodynamic preference for 1H-alkylation. The following protocols are optimized to generate the 2H-isomer and functionalize the sterically hindered C3 position.

Protocol A: Regioselective N2-Alkylation

Achieving high selectivity for the N2 position over N1 requires kinetic control or specific directing groups. This protocol uses a Mitsunobu-based strategy or soft alkylation , which often favors N2 compared to harsh basic conditions (NaH/MeI) that favor N1.

Objective: Synthesize 2-alkyl-3-bromo-6-fluoro-4-methyl-2H-indazole.

Reagents:

  • Substrate: 3-bromo-6-fluoro-4-methyl-1H-indazole (1.0 eq)

  • Alkylation Agent: Primary Alcohol (R-OH) (1.2 eq)

  • Coupling Agent: DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 eq)
    
  • Solvent: Anhydrous THF (0.1 M)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried reaction flask with the indazole core,

    
    , and the alcohol (R-OH) in anhydrous THF under 
    
    
    
    atmosphere.
  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Addition: Add DIAD dropwise over 20 minutes. Note: Rapid addition causes exotherms that degrade regioselectivity.

  • Reaction: Allow the reaction to warm to room temperature (25°C) and stir for 12 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 3:1). The N2-isomer typically has a lower Rf value than the N1-isomer on silica, but this must be confirmed via NOESY NMR.

  • Workup: Concentrate in vacuo. Triturate the residue with

    
    /Hexane (1:1) to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter and concentrate the filtrate.[2]
  • Purification: Flash column chromatography (SiO2).

    • Critical Check: Verify Regiochemistry.[1] The N2-alkyl protons usually show a NOE correlation with the C3 substituent (if not Br) or the C3-Br affects the chemical shift of the N2-R group differently than N1-R. For this specific scaffold, the C7-H (singlet) NOE with N1-alkyl is the definitive proof of the unwanted N1 isomer. Absence of C7-H/Alkyl NOE suggests N2.

Protocol B: C3-Suzuki Coupling with Steric Hindrance

The C4-methyl group creates steric hindrance at the C3-bromide. Standard conditions (


) often fail or proceed slowly. We utilize highly active Buchwald precatalysts.

Objective: Couple an aryl boronic acid to the C3-position.

Reagents:

  • Catalyst:

    
     or XPhos Pd G2  (5 mol%)
    
  • Base:

    
     (3.0 eq, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

  • Temperature: 90°C

Step-by-Step Procedure:

  • Degassing: Sparge the 1,4-dioxane with Argon for 15 minutes. Oxygen is the enemy of this hindered coupling.

  • Assembly: In a microwave vial or pressure tube, combine the N2-alkylated indazole scaffold (1.0 eq), Boronic Acid (1.5 eq), and Base.

  • Catalyst Addition: Add the Pd catalyst last. Seal the vessel immediately.

  • Heating: Heat to 90°C for 4–16 hours. Note: Microwave irradiation (110°C, 30 min) is often superior for this sterically congested substrate.

  • Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water and brine.

  • Purification: Silica gel chromatography.

Experimental Workflow & Data Management

To ensure data integrity and reproducibility, the following workflow should be implemented using a Laboratory Information Management System (LIMS).

Workflow Diagram

Workflow cluster_synth Synthesis Phase cluster_assay Biological Profiling Start Start: 3-Br-6-F-4-Me-Indazole Core Step1 Regioselective Alkylation (N2) (Protocol A) Start->Step1 QC1 QC: NOESY NMR / LCMS (Confirm N2 Regioisomer) Step1->QC1 QC1->Step1 Fail (N1 Major) Step2 C3-Suzuki Coupling (Protocol B) QC1->Step2 Pass Assay1 Biochemical Assay (FRET/Kinase-Glo) Step2->Assay1 Assay2 Cellular Assay (Ba/F3 or Western Blot) Assay1->Assay2 Data Data Analysis: IC50 Calculation & SAR Heatmap Assay2->Data

Figure 2: Experimental workflow for scaffold derivatization and validation.

Data Presentation Standards

When reporting data for this scaffold, normalize results against standard reference inhibitors (e.g., Axitinib or Pazopanib) to account for assay variability.

Table 1: Recommended Data Reporting Format

Compound IDR-Group (N2)Ar-Group (C3)Kinase TargetIC50 (nM)Selectivity Index*
IND-Ref MethylPyridine-3-ylVEGFR2151.0
IND-001 Ethyl4-F-PhenylTarget X[Data][Data]
IND-002 IsopropylPyrazole-4-ylTarget X[Data][Data]

*Selectivity Index = IC50 (Off-Target) / IC50 (Target)

References

  • Indazole Scaffolds in Kinase Inhibition

    • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. Link (Demonstrates the utility of similar heterocyclic scaffolds).

    • Note on Pazopanib (2H-indazole): Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry. Link

  • Regioselective Alkylation Strategies

    • Cheung, M. H., et al. (2024). "Regioselective alkylation of a versatile indazole." Beilstein Journal of Organic Chemistry. Link (Detailed mechanistic insight into N1 vs N2 selectivity).

  • Suzuki Coupling on Hindered Indazoles

    • Billingsley, K. L., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society. Link

  • Gatekeeper Residue Interactions

    • Azam, M., et al. (2008). "Structural basis for combined activation and inhibition of the T315I mutant of ABL kinase." Nature Structural & Molecular Biology. Link (Explains the mechanics of the gatekeeper residue which the C4-methyl targets).

Sources

Application

Application Note: Regioselective N2-Methylation of 3-Bromo-6-Fluoro-1H-Indazole

Abstract & Strategic Relevance The indazole scaffold is a privileged structure in kinase inhibitor design (e.g., Pazopanib, Axitinib), where the specific methylation pattern of the nitrogen heterocycle dictates binding a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

The indazole scaffold is a privileged structure in kinase inhibitor design (e.g., Pazopanib, Axitinib), where the specific methylation pattern of the nitrogen heterocycle dictates binding affinity and metabolic stability. A critical synthetic challenge is the regioselective alkylation of 3-bromo-6-fluoro-1H-indazole .

While the


-isomer is thermodynamically favored, many bioactive targets require the 

-methyl
core. Standard base-mediated alkylation (e.g.,

) typically yields unfavorable mixtures (approx. 60:40 favoring

), necessitating tedious chromatographic separation.

This guide details a kinetic control protocol using Trimethyloxonium Tetrafluoroborate (Meerwein’s Salt) to achieve high


-selectivity (>95:5). We provide a comparative analysis with thermodynamic methods, complete with self-validating analytical criteria for distinguishing regioisomers when the diagnostic C3-proton is absent (replaced by Bromine).

Mechanistic Insight: Kinetic vs. Thermodynamic Control[2]

Understanding the tautomeric equilibrium is prerequisite to controlling regioselectivity. The 3-bromo-6-fluoro-indazole substrate exists in equilibrium between


 and 

tautomers.[1]
  • Thermodynamic Pathway (

    
    ):  Under basic conditions, the indazolyl anion is formed. The charge is delocalized, but alkylation at 
    
    
    
    preserves the benzenoid aromaticity of the fused ring system, making it the lower-energy product.
  • Kinetic Pathway (

    
    ):  In neutral or acidic media, the reaction is driven by the nucleophilicity of the lone pairs. The 
    
    
    
    lone pair is orthogonal to the
    
    
    -system and more accessible for electrophilic attack compared to the
    
    
    lone pair, which is partially involved in aromaticity.
Visualization: Reaction Pathways[2][3][4]

IndazoleMethylation Substrate 3-Bromo-6-Fluoro- 1H-Indazole (Neutral) Anion Indazolyl Anion (Deprotonated) Substrate->Anion Deprotonation Reagent_Meerwein Me3OBF4 (Meerwein's Salt) Substrate->Reagent_Meerwein Reagent_Base Base (NaH/Cs2CO3) + MeI Anion->Reagent_Base N1_Product N1-Methyl (Thermodynamic) Major Product w/ Base Reagent_Base->N1_Product Major Pathway (Steric/Electronic Control) N2_Product N2-Methyl (Kinetic) Major Product w/ Meerwein Reagent_Base->N2_Product Minor Pathway Reagent_Meerwein->N1_Product Trace Reagent_Meerwein->N2_Product Direct Alkylation (Lone Pair Availability)

Figure 1: Divergent synthesis pathways. Base-mediated routes favor the thermodynamic N1 product, while Meerwein's salt exploits the kinetic accessibility of N2.[2][3][4]

Experimental Protocols

Method A: High-Selectivity N2-Methylation (Recommended)

Reagent: Trimethyloxonium tetrafluoroborate (


)
Mechanism: 

attack by the neutral heterocycle.
Materials
  • Substrate: 3-bromo-6-fluoro-1H-indazole (1.0 eq)

  • Reagent: Trimethyloxonium tetrafluoroborate (1.2 eq)

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) – Must be anhydrous.

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Workflow
  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 3-bromo-6-fluoro-1H-indazole (e.g., 500 mg) in anhydrous EtOAc (10 mL).

    • Note: EtOAc is preferred over DCM for easier workup and green chemistry compliance, though DCM offers slightly higher solubility.

  • Addition: Add Trimethyloxonium tetrafluoroborate (solid) in one portion at room temperature (20–25 °C).

    • Safety:

      
       is a powerful alkylating agent. Use gloves and work in a fume hood.
      
  • Reaction: Stir vigorously for 2–4 hours.

    • Monitoring: Check TLC (30% EtOAc in Hexanes). The starting material (SM) should disappear. A new spot (lower

      
       than SM) will appear.
      
    • Observation: A white precipitate (the tetrafluoroboric acid salt of the product) often forms.

  • Quench: Slowly pour the reaction mixture into a stirring solution of saturated aqueous

    
     (20 mL). This neutralizes the 
    
    
    
    byproduct and liberates the free base.
    • Critical: CO2 evolution will occur.

  • Workup: Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 15 mL). Combine organics, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Gradient: 0%

    
     40% EtOAc in Hexanes).
    

Expected Yield: 85–95% Regioselectivity (


:

):
Typically >95:5.
Method B: Thermodynamic Control (For Reference/Comparison)

Reagent: Methyl Iodide (


) + Base
Use Case:  If 

-methyl is required or Meerwein salt is unavailable.
Step-by-Step Workflow
  • Dissolution: Dissolve substrate (1.0 eq) in DMF (0.1 M).

  • Deprotonation: Add

    
     (2.0 eq) or 
    
    
    
    (1.2 eq, 0°C). Stir for 30 mins.
  • Alkylation: Add

    
     (1.2 eq). Stir at RT for 2–12 hours.
    
  • Workup: Aqueous extraction (EtOAc/Water).

  • Purification: Requires careful chromatography to separate isomers.

Expected Yield: >90% (combined isomers) Regioselectivity (


:

):
Typically 60:40 to 70:30.

Self-Validating Analytical System

Distinguishing


 vs 

isomers is difficult because the diagnostic C3-proton is replaced by Bromine. You cannot use the standard "NOE between N-Me and H3" check.

Use the following Triangulation Method to validate your product identity without a crystal structure.

Data Summary Table
Feature

-Methyl (Impurity)

-Methyl (Target)
Validation Logic
TLC Polarity (

)
Higher (Less Polar)Lower (More Polar)

isomers have higher dipole moments due to quinoid-like resonance contribution.
Elution Order Elutes FirstElutes SecondIn EtOAc/Hexane systems.

NMR (Me)

~4.00 ppm

~4.15 – 4.25 ppm

-Me is typically deshielded relative to

-Me.
NOE Signal Strong NOE to H7 NO NOE to H7 CRITICAL:

-Me is spatially close to the benzene ring proton (H7).

-Me is isolated (C3 is Br).

NMR (Me)

~35–36 ppm

~39–41 ppm

-Me carbon is typically downfield.
Visualization: Analytical Decision Tree

AnalysisLogic Sample Isolated Product (White Solid) Step1 Step 1: 1H NMR (NOESY) Sample->Step1 Decision1 NOE correlation between Methyl group and H7 (Ar-H)? Step1->Decision1 Result_N1 CONFIRMED: N1-Isomer (Thermodynamic) Decision1->Result_N1 Yes (Positive NOE) Check2 Step 2: TLC/Polarity Check Decision1->Check2 No (Absence of NOE) Result_N2 CONFIRMED: N2-Isomer (Kinetic Target) Check2->Result_N2 Lower Rf than N1 (More Polar)

Figure 2: Analytical workflow for distinguishing regioisomers in 3-substituted indazoles.

Troubleshooting & Optimization

  • Starting Material Persists (Method A):

    • Cause: Hydrolysis of

      
       due to moisture.
      
    • Fix: Ensure the reagent is free-flowing white crystals, not clumped. Add an extra 0.5 eq and stir longer.

  • Low Solubility:

    • 3-bromo-6-fluoro-indazole can be sparingly soluble in EtOAc.

    • Fix: Use DCM or a DCM/EtOAc mixture. The reaction is heterogeneous (suspension) initially but usually clarifies or changes precipitate form as the salt forms.

  • Separation Issues:

    • If

      
       and 
      
      
      
      spots overlap on TLC, switch solvent system to Toluene:Acetone (9:1) or DCM:MeOH (98:2) . The selectivity of the Meerwein method usually negates the need for difficult separations, but this helps if using Method B.

References

  • Cheung, M., et al. "Regioselective synthesis of N2-alkylindazoles." Tetrahedron Letters, 2005.

    • Core Reference: Establishes Meerwein's salt as the primary method for N2 selectivity.
  • Luo, G., et al. "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 2006.

    • Mechanistic Support: details the kinetic vs thermodynamic r
  • BenchChem Application Note. "Troubleshooting regioselectivity in indazole synthesis."

    • Practical Protocol: General guidelines for base/solvent effects on indazole alkylation.[5]

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR."

    • Analytical Validation: Principles of using NOE and Carbon shifts for regioisomer assignment.

Sources

Method

lithiation and substitution of 3-bromo-6-fluoro-4-methyl-2H-indazole

Application Note: High-Fidelity Lithiation & Functionalization of 3-Bromo-6-fluoro-4-methyl-2H-indazole Executive Summary This guide details the protocol for the regiospecific lithiation and electrophilic substitution of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Lithiation & Functionalization of 3-Bromo-6-fluoro-4-methyl-2H-indazole

Executive Summary

This guide details the protocol for the regiospecific lithiation and electrophilic substitution of 3-bromo-6-fluoro-4-methyl-2H-indazole . This scaffold presents a unique "push-pull" challenge: the 6-fluoro group activates the ring electronically but poses a risk of benzyne formation (via Li-F elimination), while the 4-methyl group provides necessary steric bulk that, paradoxically, hinders the C3-lithiation site.

Critical Insight: The "2H-indazole" designation implies that the nitrogen at position 2 is the dominant tautomer or substituted site. Since free 2H-indazoles are unstable, this protocol assumes the use of an N2-protecting group (specifically SEM or THP) which is essential to:

  • Lock the tautomer in the 2H-form.

  • Direct the lithiation to C3 via coordination (CIPE effect).

  • Prevent N-deprotonation.

Mechanistic Analysis & Strategic Planning

The Steric & Electronic Landscape

The C3 position is the "kill zone." It is flanked by the N2-protecting group and the C4-methyl group.

  • Electronic Effect: The 6-fluoro substituent inductively withdraws electron density, stabilizing the resulting C3-lithio species. However, it also increases the acidity of the C7 proton.

  • Steric Effect: The 4-methyl group creates significant steric hindrance. Standard

    
    -BuLi exchange may be sluggish or incomplete.[1]
    
  • Risk Factor: If the temperature rises above -60°C, the lithium may migrate from C3 to C7 (Halogen Dance), followed by Li-F elimination to form a reactive benzyne intermediate, leading to tars/polymerization.

Reaction Pathway Diagram

The following diagram illustrates the critical pathway from the N2-protected precursor to the functionalized product, highlighting the "Safe Zone" for temperature control.

IndazoleLithiation Start 3-Bromo-6-fluoro- 4-methyl-1H-indazole Protect N2-Protection (SEM-Cl / DIPEA) Start->Protect Regioselective Alkylation Precursor N2-SEM-3-Bromo Precursor Protect->Precursor Li_Exchange Halogen-Metal Exchange (t-BuLi, -78°C) Precursor->Li_Exchange Fast Exchange Intermediate C3-Lithio Species (Transient) Li_Exchange->Intermediate Trap Electrophile Trapping (E+) Intermediate->Trap Nucleophilic Attack Benzyne SIDE REACTION: Benzyne Formation (> -60°C) Intermediate->Benzyne Thermal Elimination Product 3-Substituted Indazole Trap->Product

Figure 1: Reaction coordinate for the lithiation of sterically congested 3-bromoindazoles. Note the thermal instability leading to benzyne.

Pre-requisite: N2-Protection Strategy

Why this matters: You cannot lithiate the free base efficiently; the N-H proton will consume one equivalent of base, and the resulting poly-anion is insoluble and unreactive.

Recommended Group: SEM (2-(Trimethylsilyl)ethoxymethyl) .[2][3][4][5][6]

  • Reasoning: The oxygen in the SEM ether chain coordinates with Lithium, stabilizing the C3-anion and directing the base to the C3-Br bond (Complex Induced Proximity Effect).

Protocol:

  • Dissolve 3-bromo-6-fluoro-4-methyl-1H-indazole (1.0 equiv) in THF/DMF (4:1).

  • Cool to 0°C. Add NaH (1.2 equiv) or DIPEA (2.0 equiv).

  • Add SEM-Cl (1.1 equiv) dropwise.

  • Warm to RT. Isolate the N2-isomer (usually the major product with SEM-Cl; confirm by NOE NMR).

Core Protocol: C3-Lithiation & Substitution[5][6]

Method Selection: n-BuLi vs. t-BuLi

Due to the 4-methyl steric block , standard n-BuLi exchange is often too slow, allowing competing side reactions.

  • Recommendation: Use

    
    -BuLi (tert-butyllithium) . It effects rapid, irreversible exchange at -78°C, outrunning the benzyne elimination kinetics.
    
Materials & Reagents
ReagentEquiv.RoleCritical Note
N2-SEM-Indazole1.0SubstrateMust be dry (<50 ppm H2O).

-BuLi
(1.7M in pentane)
2.1Exchange ReagentPyrophoric. Requires 2 equiv (1 for exchange, 1 to quench

-BuBr).
THF (Anhydrous)SolventMediumSolvates Li-species.
Electrophile (E+)1.5 - 3.0TrapAldehydes, Ketones, DMF, Borates.
Step-by-Step Workflow

Step 1: System Preparation

  • Flame-dry a 3-neck round bottom flask under Argon flow.

  • Charge with N2-SEM-3-bromo-6-fluoro-4-methylindazole (1.0 equiv).

  • Add anhydrous THF (Concentration: 0.1 M).

  • Cool deeply to -78°C (Dry ice/Acetone). Do not compromise on temperature.

Step 2: The Exchange (The "2-Minute Drill")

  • Add

    
    -BuLi  (2.1 equiv) dropwise down the side of the flask over 5 minutes.
    
    • Observation: Solution typically turns yellow/orange.

  • Stir at -78°C for exactly 15-20 minutes .

    • Expert Tip: Do not stir longer than 30 minutes. The risk of Li-migration to C7 increases with time, even at -78°C.

Step 3: Electrophile Trapping

  • Dissolve the Electrophile (1.5 equiv) in a minimal amount of THF.

  • Add the Electrophile solution dropwise to the lithio-species at -78°C.

    • Note: If using DMF (for formylation), use 3.0 equiv neat.

  • Crucial: Allow to stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour.

    • Why? The 4-methyl group hinders the approach of the electrophile. Warming drives the reaction to completion, but the electrophile is now present to trap the anion before it degrades.

Step 4: Quench & Workup

  • Quench with saturated aq. NH4Cl at 0°C.

  • Extract with EtOAc. Wash with Brine.

  • Purify via Flash Column Chromatography.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Recovery of Starting Material Incomplete ExchangeSwitch from

-BuLi to

-BuLi; ensure reagents are fresh.
Formation of "Dimer" Wurtz CouplingAdd

-BuLi slower; ensure temperature is strictly -78°C.
Tarry/Complex Mixture Benzyne FormationTemperature rose above -60°C during exchange. Use internal thermometer.
Low Yield with Bulky E+ Steric HindranceThe 4-Me group is blocking the E+. Use a "spacer" E+ or warm to -40°C after E+ addition.

Visualization of Steric Conflict

The following diagram maps the logical constraints caused by the 4-methyl group.

StericMap cluster_0 Reaction Environment Center C3-Lithio Anion N2 N2-SEM Group (Directing) N2->Center Stabilizes C4 C4-Methyl Group (Blocking) C4->Center Hinders Approach C6 C6-Fluoro (Electronic Activation) C6->Center Inductive Effect (-I)

Figure 2: Steric and electronic map of the reaction center. The C4-Methyl group is the primary adversary for yield.

References

  • Regioselective Protection and Lithiation

    • Lijewski, L. et al. "Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles."[6] Journal of Organic Chemistry, 2006, 71(14), 5392–5395.

  • Clayden, J. Organolithiums: Selectivity for Synthesis. Pergamon, 2002.
  • Indazole Functionalization Reviews

    • Giraud, F. et al. "C3-Indazole Functionalization: A Review." Current Organic Chemistry, 2011.
  • Himeshima, Y. et al. "Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne." Chemistry Letters, 1983.

Sources

Application

Application Note: Microwave-Assisted Synthesis and Functionalization of 2H-Indazole Scaffolds

Introduction & Rationale Indazoles are privileged nitrogen-containing heterocyclic scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antitumor, and antiv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Indazoles are privileged nitrogen-containing heterocyclic scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antitumor, and antiviral properties[1]. While the synthesis of 1H-indazoles is well-documented, accessing the 2H-indazole isomer is notoriously challenging due to the thermodynamic preference for the 1H-tautomer. However, 2H-indazoles are critical pharmacophores in fragment-based drug discovery (FBDD) and are core components of approved APIs such as the antitumor drug Pazopanib[2].

Conventional synthetic routes to 2H-indazoles (e.g., standard Cadogan cyclizations or prolonged thermal refluxing) suffer from severe drawbacks: extended reaction times (12–24 hours), harsh conditions, poor regioselectivity, and unsatisfactory yields[3].

The Microwave Kinetic Advantage: Microwave (MW) irradiation fundamentally alters the reaction kinetics. Unlike conventional convective heating, which relies on thermal conductivity, MW synthesis utilizes dielectric heating. Polar solvents and reagents directly absorb microwave energy, resulting in instantaneous, uniform, and volumetric heating[4]. This rapid energy transfer allows reactions to overcome the high activation energy barriers of complex intramolecular cyclizations in minutes rather than hours, effectively trapping kinetic products and minimizing thermal degradation pathways[5].

Quantitative Performance Comparison

The transition from conventional thermal heating to microwave-assisted synthesis yields dramatic improvements in both throughput and efficiency. The table below summarizes quantitative data derived from recent authoritative methodologies.

Reaction TypePrecursorsCatalyst / ReagentsConventional ConditionsMicrowave ConditionsYield (%)
Reductive Cyclization o-Nitrobenzylidene aminesMoO₂Cl₂(dmf)₂ (5 mol%), Ph₃PReflux, 12–24 h150 °C, 10 min61–92%
Multicomponent Coupling 2-Bromobenzaldehyde, Amines, NaN₃[Cu(phen)(PPh₃)₂]NO₃Reflux, 12 h120 °C, 10–15 min80–95%
C3-Formylation 2H-IndazolesSelectfluor, DMSO120 °C, 24 h125 °C, 1 h40–80%

Visualizing the Synthetic Workflows

SyntheticStrategies A Precursors B1 o-Nitrobenzylidene Amines A->B1 B2 2-Bromobenzaldehydes + Amines + NaN3 A->B2 B3 Unsubstituted 2H-Indazoles A->B3 C1 MW: 150°C, 10 min MoO2Cl2(dmf)2 / Ph3P B1->C1 C2 MW: 120°C, 15 min Cu-Catalyst B2->C2 C3 MW: 125°C, 1 h Selectfluor / DMSO B3->C3 D1 2-Aryl-2H-Indazoles C1->D1 D2 Disubstituted 2H-Indazoles C2->D2 D3 3-Formyl-2H-Indazoles C3->D3

Microwave-assisted synthetic workflows for 2H-indazole construction and functionalization.

Experimental Protocols & Mechanistic Insights

Protocol A: Molybdenum-Catalyzed Reductive Cyclization

Reference: Moustafa et al., Synlett[3][6]

Mechanistic Causality: This protocol is a highly optimized Cadogan-type reductive cyclization. The catalyst, MoO₂Cl₂(dmf)₂, acts as a potent oxygen transfer agent, while triphenylphosphine (Ph₃P) serves as the stoichiometric terminal reductant. Microwave irradiation rapidly drives the deoxygenation of the o-nitro group to a highly reactive nitrene or nitroso intermediate. The intense dielectric heating ensures that this transient species immediately undergoes intramolecular N-N bond formation with the adjacent imine nitrogen before intermolecular side reactions can occur.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, add the o-nitrobenzylidene amine substrate (1.0 mmol).

  • Reagent Addition: Add MoO₂Cl₂(dmf)₂ (5 mol%, 0.05 mmol) and Ph₃P (2.4 mmol, 2.4 equiv).

  • Solvent: Suspend the mixture in anhydrous toluene (3.0 mL). Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 150 °C for exactly 10 minutes (utilize dynamic power modulation to maintain temperature; max power 200 W)[3][5].

  • Workup: Cool the vial rapidly to room temperature using compressed air. Concentrate the mixture in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the pure 2-aryl-2H-indazole.

Self-Validation System: Analyze the product via ¹H-NMR. The successful formation of the 2H-indazole core is definitively confirmed by the presence of a distinct, highly deshielded singlet corresponding to the C3-H proton, typically appearing between


 8.00 and 8.60 ppm. The disappearance of the imine proton (

~8.5 ppm) and the generation of Ph₃P=O (detectable via ³¹P-NMR at

~29 ppm) validate the reductive mechanism.

Mechanism Step1 o-Nitrobenzylidene Amine Step2 MW + Mo-Catalyst + Ph3P (Deoxygenation) Step1->Step2 Dielectric Heating Step3 Nitroso / Nitrene Intermediate Step2->Step3 - Ph3P=O Step4 Intramolecular N-N Coupling Step3->Step4 Rapid Cyclization Step5 2-Aryl-2H-Indazole Product Step4->Step5 Aromatization

Mechanistic pathway of Mo-catalyzed reductive cyclization via nitrene intermediates.

Protocol B: Regioselective C3-Formylation of 2H-Indazoles

Reference: Pitchai et al., Synthesis[2]

Mechanistic Causality: Direct C-H functionalization at the C3 position of 2H-indazoles is crucial for generating templates for drug discovery. In this protocol, Selectfluor acts as a radical initiator and oxidant, while DMSO serves a dual role as both the solvent and the formylating agent. Control experiments suggest this proceeds via a radical pathway. Microwave heating is essential here; it compresses a sluggish 24-hour conventional thermal reaction into a clean 1-hour process, preventing the degradation of the sensitive formyl product[2].

Step-by-Step Methodology:

  • Preparation: To a microwave vial, add the pre-formed 2H-indazole derivative (0.2 mmol).

  • Reagent Addition: Add Selectfluor (0.6 mmol, 3.0 equiv) in a single portion.

  • Solvent: Add anhydrous DMSO (2.0 mL). Seal the vial securely.

  • Microwave Irradiation: Irradiate the mixture at 125 °C for 1 hour under continuous magnetic stirring.

  • Workup: Cool the reaction to room temperature. Quench the mixture by pouring it into ice-cold water (10 mL) and extract with ethyl acetate (3 × 10 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Isolate the 3-formyl-2H-indazole via silica gel chromatography.

Self-Validation System: FT-IR spectroscopy should reveal a strong, sharp carbonyl stretching band at ~1680–1700 cm⁻¹. ¹H-NMR will show the loss of the C3-H proton and the appearance of a distinct aldehyde proton singlet at


 9.8–10.2 ppm.
Protocol C: One-Pot Three-Component Synthesis

Reference: Jena & Chanda, Letters in Organic Chemistry[7]

Mechanistic Causality: This green chemistry approach bypasses the need to pre-synthesize unstable imines. By combining 2-bromobenzaldehyde, an aromatic amine, and sodium azide under microwave irradiation with a Cu(I) or Cu(II) catalyst, the reaction undergoes a domino sequence: nucleophilic aromatic substitution (S_NAr) of the bromide by azide, followed by imine condensation, and finally, a copper-mediated intramolecular N-N bond formation. The microwave field enhances the solubility of NaN₃ and accelerates the sequential bond formations in a single pot[7][8].

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine 2-bromobenzaldehyde (1.0 mmol), the primary aromatic amine (1.2 mmol), and NaN₃ (1.5 mmol).

  • Catalyst: Add the copper catalyst (e.g., [Cu(phen)(PPh₃)₂]NO₃ or CuI/TMEDA system, 10 mol%).

  • Solvent: Add DMSO (3.0 mL) and seal the vial.

  • Microwave Irradiation: Irradiate at 120 °C for 10–15 minutes.

  • Workup: Cool the mixture, dilute with water (15 mL), and extract with dichloromethane (3 × 10 mL).

  • Purification: Dry the organics, evaporate, and purify via column chromatography.

Self-Validation System: Monitor the reaction via TLC (n-hexane:ethyl acetate). The complete consumption of the 2-bromobenzaldehyde (visualized under UV 254 nm) and the absence of an azide stretching band (~2100 cm⁻¹) in the crude IR spectrum confirm the completion of the cascade cyclization.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the construction and functionalization of 2H-indazole derivatives. By leveraging dielectric heating, researchers can bypass the kinetic bottlenecks of conventional heating, enabling rapid, high-yielding, and regioselective access to these privileged pharmacophores. The integration of these protocols into standard drug discovery workflows significantly accelerates hit-to-lead optimization cycles.

References

  • Microwave-Assisted Molybdenum-Catalyzed Reductive Cyclization of o-Nitrobenzylidene Amines to 2-Aryl-2H-indazoles. Synlett / Organic Chemistry Portal. Available at:[Link]

  • Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Thieme Connect. Available at:[Link]

  • An Improved Synthesis of Disubstituted 2H-indazoles using Microwaves. Bentham Science. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Microwave-Assisted Cadogan Reaction for the Synthesis of 2-Aryl-2H-indazoles... ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Indazole Isomer Separation &amp; Identification

Ticket System: IND-ISO-001 Status: Open Agent: Senior Application Scientist Core Directive & Problem Definition The Issue: Indazole derivatives exist as two distinct regioisomers upon N-substitution: 1H-indazole (N1) and...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: IND-ISO-001 Status: Open Agent: Senior Application Scientist

Core Directive & Problem Definition

The Issue: Indazole derivatives exist as two distinct regioisomers upon N-substitution: 1H-indazole (N1) and 2H-indazole (N2) .

  • Tautomerism: Unsubstituted indazole exists in rapid equilibrium, favoring the 1H-tautomer (benzenoid) over the 2H-tautomer (quinonoid) by ~2–4 kcal/mol. Separation of tautomers is physically impossible in solution; this guide addresses the separation of stable N-substituted regioisomers .

  • The Challenge: Standard alkylation (e.g.,

    
    ) often yields a mixture (typically 1:1 to 2:1 favoring N1). These isomers have similar polarities and overlapping UV spectra, making separation and identification the primary bottleneck in indazole drug development.
    

Diagnostic Module: Identification (Is it N1 or N2?)

User Query: "I have isolated two spots/peaks. Which one is which? My 1H NMR looks almost identical."

Troubleshooting Protocol

Do not rely solely on 1H chemical shifts of the aromatic ring, as substituent effects can invert expected trends. Use the Structural Validation Protocol below.

Step 1: Polarity Check (The "Dipole Rule")

In 90% of cases involving simple alkyl/aryl substituents on normal phase silica:

  • N1-Isomer: Lower dipole moment (~1.5 D). Less Polar . Elutes FIRST (Higher

    
    ).
    
  • N2-Isomer: Higher dipole moment (~3.4 D). More Polar . Elutes SECOND (Lower

    
    ).
    
Step 2: NMR Definitive Assignment

The only self-validating method is 2D NMR (NOESY/HMBC).

Feature1H-Indazole (N1-Substituted) 2H-Indazole (N2-Substituted) Mechanistic Reason
NOESY / ROESY Cross-peak: N-Alkyl

H7
Cross-peak: N-Alkyl

H3
Spatial proximity. N1 is far from H3; N2 is adjacent to H3.

NMR (C3)
Typically 133–136 ppm Typically 115–125 ppm N2-alkylation disrupts the aromatic current, shielding C3.

HMBC
Alkyl protons correlate to N1 (typically -150 to -170 ppm)Alkyl protons correlate to N2 (typically -70 to -90 ppm)N2 is more deshielded (pyridine-like).
Visualization: Identification Decision Tree

Indazole_ID Start Unknown Isomer Isolated TLC TLC / HPLC Retention Start->TLC Polarity Is it the Less Polar (Faster) Spot? TLC->Polarity ProbableN1 Probable N1-Isomer (Low Dipole Moment) Polarity->ProbableN1 Yes ProbableN2 Probable N2-Isomer (High Dipole Moment) Polarity->ProbableN2 No Confirm Run 2D NMR (NOESY) ProbableN1->Confirm ProbableN2->Confirm NOE_H7 NOE Cross-peak: N-Alkyl to H7 Confirm->NOE_H7 NOE_H3 NOE Cross-peak: N-Alkyl to H3 Confirm->NOE_H3 FinalN1 CONFIRMED: 1H-Indazole (N1) NOE_H7->FinalN1 FinalN2 CONFIRMED: 2H-Indazole (N2) NOE_H3->FinalN2

Caption: Logical workflow for distinguishing N1 vs N2 isomers using polarity rules and definitive NOESY correlations.

Workflow Module: Separation Strategies

User Query: "My reaction gave a 60:40 mixture. Flash chromatography isn't separating them cleanly. What do I do?"

Technique A: Optimized Flash Chromatography (Silica)

Because N2 isomers are significantly more polar, standard EtOAc/Hexane gradients often cause "tailing" of the N2 spot into the N1 spot.

  • The Fix: Use a solvent modifier to sharpen the N2 peak.

  • Recommended System: DCM / MeOH (98:2 to 95:5).

  • Advanced System: If peaks are streaking, add 1%

    
      or 0.5% TEA  to the mobile phase. This deprotonates any residual acidic sites on the silica that bind the basic N2 nitrogen.
    
Technique B: Regioselective Crystallization

If


, chromatography is inefficient.
  • Protocol: Dissolve the crude mixture in hot Ethanol or Toluene .

  • Mechanism: N1-substituted indazoles generally have higher melting points and lower solubility in non-polar solvents due to better packing (benzenoid character).

  • Result: The N1 isomer often precipitates first upon cooling.

Technique C: Chemical Scavenging (The "Destructive" Separation)

If you only need the N1 isomer and the N2 isomer is a minor impurity (<10%):

  • Protocol: Treat the mixture with Methyl Triflate (MeOTf) or Benzyl Bromide in non-polar solvent for 1 hour.

  • Mechanism: The N2-isomer is more nucleophilic (higher electron density on the pyridine-like nitrogen). It will quaternize to form a salt (N2,N3-dialkyl indazolium) much faster than the N1-isomer.

  • Workup: Wash with water. The charged N2-salt washes away; the neutral N1-product remains in the organic layer.

Prevention Module: Synthetic Control

User Query: "I am tired of separating them. How do I make just one?"

Scenario 1: Target is N1-Indazole (Thermodynamic Control)
  • Root Cause of Mixture: High reactivity electrophiles (alkyl iodides) and polar aprotic solvents (DMF/DMSO) favor

    
    -like transition states, leading to statistical mixtures.
    
  • The Fix:

    • Solvent: Use THF or Toluene (lower dielectric constant).

    • Base: Use NaH or KOtBu .

    • Temperature: Heat to reflux. This allows the kinetic N2 product to revert and equilibrate to the thermodynamic N1 product.

    • Protocol: "Conrow Conditions" – Acetylation (

      
      ) followed by reduction often yields pure N1.
      
Scenario 2: Target is N2-Indazole (Kinetic/Directed Control)
  • Strategy: You must block N1 or use the "Lone Pair" effect.

  • The Fix:

    • Mitsunobu Reaction:

      
      . Often favors N2 due to steric bulk of the intermediate preventing N1 attack.
      
    • Meerwein's Salt: Alkylation with

      
       often favors N2.
      
    • Electrophile Choice: Use Alkyl Trichloroacetimidates with

      
       (Lewis Acid catalysis). This creates a tight ion pair that directs attack to the N2 position.
      
Visualization: Synthetic Pathway Selection

Indazole_Synthesis Input Indazole Starting Material Target Desired Isomer? Input->Target PathN1 Target: N1-Isomer Target->PathN1 PathN2 Target: N2-Isomer Target->PathN2 CondN1 Conditions: NaH / THF / Reflux (Thermodynamic) PathN1->CondN1 CondN2 Conditions: Mitsunobu or Imidates + Lewis Acid (Kinetic) PathN2->CondN2 ResultN1 Major Product: N1 (Separation Easy) CondN1->ResultN1 ResultN2 Major Product: N2 (Separation Required) CondN2->ResultN2

Caption: Strategic selection of reaction conditions to minimize isomer formation.

Summary Data Table

Parameter1H-Indazole (N1)2H-Indazole (N2)
Thermodynamic Stability More Stable (Aromatic)Less Stable (Quinonoid)
Dipole Moment Low (~1.5 D)High (~3.4 D)
Chromatography (

)
Elutes First (High

)
Elutes Second (Low

)
Boiling Point / MP Generally HigherGenerally Lower
UV Absorption

~295 nm

~285 nm (often blue-shifted)

References

  • BenchChem. (2025).[1][2] A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity.[2] Retrieved from 2

  • Keating, J. J., & Alam, F. (2021).[3] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[3][4] Beilstein Journal of Organic Chemistry, 17, 1939–1951.[3] Retrieved from [Beilstein J. Org.[3] Chem.](]

  • Wiget, P. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Retrieved from [Beilstein J. Org.[3] Chem.](]

  • Claramunt, R. M., et al. (1995). Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from 5

  • Meanwell, N. A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. Retrieved from 6

Sources

Optimization

Technical Support Center: 3-Bromo-indazole Regioisomer Purification

Status: Online Agent: Senior Application Scientist Topic: Troubleshooting Synthesis & Purification of 3-Bromo-indazole Derivatives Module 1: The Chemistry of Selectivity (The "Why") Before troubleshooting, it is critical...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Agent: Senior Application Scientist Topic: Troubleshooting Synthesis & Purification of 3-Bromo-indazole Derivatives

Module 1: The Chemistry of Selectivity (The "Why")

Before troubleshooting, it is critical to understand the electronic landscape of the indazole scaffold. The term "regioisomer" in this context usually refers to two distinct challenges:

  • C-Regioisomers: Competition between C3, C5, and C7 during the bromination of the indazole ring.

  • N-Regioisomers: Competition between

    
    -alkylation and 
    
    
    
    -alkylation during downstream functionalization.
Mechanistic Insight
  • C3-Selectivity: In unsubstituted indazole, the C3 position is electronically activated toward electrophilic substitution (like bromination) due to the nitrogen lone pair donation. However, without careful pH control, over-bromination at C5 and C7 occurs.

  • N1 vs. N2 Tautomerism: 3-bromoindazole exists as a tautomeric mixture (

    
     vs 
    
    
    
    ).
    • 
      -Isomer (Thermodynamic):  Preserves the aromaticity of the benzene ring. Usually favored by strong bases (NaH) and thermodynamic conditions.
      
    • 
      -Isomer (Kinetic):  Often formed faster due to less steric hindrance or specific chelation effects but disrupts the benzene ring's aromaticity (quinoid-like character).
      

Module 2: Troubleshooting Direct Bromination (Synthesis)

User Issue: "I synthesized 3-bromoindazole, but I have starting material and poly-brominated impurities."

Diagnostic Workflow

The most robust method for synthesizing 3-bromoindazole is the Base-Mediated Bromination (using NaOH/Br


 or KOH/Br

). This method is superior to NBS in terms of C3-selectivity because the generated indazolyl anion is highly nucleophilic at C3.
Protocol: Selective C3-Bromination
  • Dissolution: Dissolve indazole (1.0 eq) in 10% aqueous NaOH (10-15 eq).

  • Bromination: Add Br

    
     (1.05 eq) dropwise at 0–5 °C. Crucial: Keep temperature low to prevent poly-bromination.
    
  • Quench: Acidify with dilute HCl or Sodium Bisulfite to destroy excess bromine.

  • Purification (The "Self-Validating" Step):

    • 3-bromoindazole is acidic (

      
      ).
      
    • Step A: Dissolve crude in EtOAc. Extract with 1M NaOH. The product moves to the aqueous layer (as the salt). Impurities (non-acidic polys) or neutral side products often stay in organic.

    • Step B: Acidify the aqueous layer to pH 5–6. The pure 3-bromoindazole precipitates.

Visual Troubleshooting Guide: Bromination Workup

BrominationWorkflow start Crude Reaction Mixture (Indazole + Br2/NaOH) acidify Quench/Acidify to pH 5 Filter Solid start->acidify check_tlc TLC Check: Is Starting Material Present? impurities Issue: Contains Poly-brominated species? check_tlc->impurities Yes acidify->check_tlc purification Acid/Base Extraction Strategy (Self-Validating) impurities->purification step1 Dissolve in EtOAc Extract with 1M NaOH purification->step1 organic_layer Organic Layer: Contains Non-acidic Impurities (Discard) step1->organic_layer aqueous_layer Aqueous Layer: Contains 3-Bromoindazolyl Anion step1->aqueous_layer ppt Acidify Aqueous to pH 5 Collect Precipitate aqueous_layer->ppt final Pure 3-Bromoindazole ppt->final

Figure 1: Logic flow for purifying 3-bromoindazole from crude reaction mixtures using pKa-based extraction.

Module 3: Troubleshooting N-Alkylation (Regioisomer Separation)

User Issue: "I reacted 3-bromoindazole with an alkyl halide, and I have two spots on TLC. Which is which, and how do I separate them?"

The Regioisomer Rules

When alkylating 3-bromoindazole, you will almost always get a mixture of


-alkyl (Major) and 

-alkyl (Minor).
Feature

-Alkyl-3-bromoindazole

-Alkyl-3-bromoindazole
Thermodynamics More stable (Benzene ring intact)Less stable (Quinoid resonance)
Polarity (TLC) Usually Lower Rf (More polar)Usually Higher Rf (Less polar)
UV Character Standard Indazole absorptionDistinct bathochromic shift (Red shift)
NMR Diagnostic NOE between N-CH

and C7-H
NOE between N-CH

and C3-Br (none) / C3 substituent

*Note: Polarity rules can flip depending on the alkyl group (e.g., esters vs. alkyls). Always confirm with NOESY.

Separation Protocol
1. Solvent System Optimization

Standard Hexane/EtOAc often fails to separate these isomers efficiently because their


 is small.
  • Recommendation: Use Toluene : Ethyl Acetate (9:1 to 7:3) or DCM : Methanol (99:1). Toluene often interacts with the

    
    -systems differently, enhancing separation.
    
2. Chemical Shift Validation (NMR)

Before scaling up purification, take a crude NMR.

  • 
    -Isomer:  The C7-H proton (doublet) usually appears around 
    
    
    
    7.4–7.6 ppm.
  • 
    -Isomer:  The C7-H proton is often shielded or shifted; more importantly, the 
    
    
    
    -CH
    
    
    protons in the
    
    
    isomer are often deshielded compared to
    
    
    due to the adjacent
    
    
    nitrogen environment.
3. Regioselective Steering (Prevention is better than Cure)

If you specifically need the


 isomer and want to avoid difficult chromatography:
  • Reagent: Use NaH (Sodium Hydride) in THF or DMF. The "hard" sodium cation coordinates tightly, favoring the thermodynamic

    
     product (often >10:1 ratio).
    
  • Reagent: Avoid

    
     or 
    
    
    
    in acetone if you want high selectivity, as these "softer" conditions often increase the
    
    
    ratio (sometimes desirable if
    
    
    is the target).
Visual Troubleshooting Guide: Isomer Separation

AlkylationFlow mix Crude Mixture (N1 + N2 Isomers) tlc TLC Analysis (Hex/EtOAc) mix->tlc decision Separation Adequate? tlc->decision good Flash Chromatography (Silica) decision->good Yes (dR > 0.1) bad Switch Solvent System decision->bad No (Overlap) id Identify Isomer good->id solvent1 Try Toluene/EtOAc (Pi-Pi Interaction) bad->solvent1 solvent2 Try DCM/MeOH (Polarity Shift) bad->solvent2 solvent1->id solvent2->id noesy 2D NMR (NOESY) id->noesy n1_conf NOE: N-CH2 <-> H7 (N1 Isomer) noesy->n1_conf n2_conf NOE: N-CH2 <-> H3/Br (N2 Isomer) noesy->n2_conf

Figure 2: Decision tree for separating and identifying N-alkylated 3-bromoindazole regioisomers.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I distill 3-bromoindazole?

  • A: It is not recommended. 3-bromoindazole has a high melting point (~140°C) and can decompose or sublime. Recrystallization from Ethanol/Water or Toluene is the preferred purification method for the parent scaffold [1].

Q2: Why is my N2 isomer eluting after my N1 isomer?

  • A: While the general rule is N2 (less polar) > N1 (more polar), this reverses if your alkyl group contains H-bond donors (like an alcohol or amine). The N2 nitrogen is more accessible for H-bonding with silica silanols than the N1 nitrogen (which is sterically flanked by the benzene ring and the C3-Br). Always verify with NOESY [2].

Q3: How do I synthesize the 3,5-dibromoindazole intentionally?

  • A: Increase the equivalents of Bromine to >2.5 eq and raise the temperature to 60°C. However, separating 3,5-dibromo from 3,7-dibromo is extremely difficult (requires HPLC). It is better to start with 5-bromoindazole and brominate at C3 selectively.

References

  • BenchChem. Regioselectivity issues in the functionalization of indazoles. Retrieved from

  • Keating, J. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1] Beilstein Journal of Organic Chemistry. Retrieved from [Beilstein J. Org. Chem.]([Link])

  • ThermoFisher Scientific. 3-Bromo-1H-indazole Product Specifications and Handling. Retrieved from

  • Organic Chemistry Portal. Synthesis of Indazoles: Recent Literature. Retrieved from

Sources

Troubleshooting

Technical Support Center: Regioselective Synthesis of 2H-Indazoles

Status: Operational Ticket ID: IND-2H-REGIO-001 Assigned Specialist: Senior Application Scientist Diagnostic Overview: The "N2 Challenge" Welcome to the 2H-Indazole synthesis hub. If you are here, you are likely struggli...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: IND-2H-REGIO-001 Assigned Specialist: Senior Application Scientist

Diagnostic Overview: The "N2 Challenge"

Welcome to the 2H-Indazole synthesis hub. If you are here, you are likely struggling with the thermodynamic dominance of the 1H-isomer.

The Core Problem: Indazole exists in a tautomeric equilibrium where the 1H-form (benzenoid) is significantly more stable than the 2H-form (quinonoid) by approximately 2.2–4.5 kcal/mol in the gas phase and up to 10 kcal/mol in solution. Consequently, standard alkylation under basic conditions (SN2) predominantly yields the N1-isomer (thermodynamic product).

To access the N2-isomer (kinetic or directed product), you must bypass this thermodynamic well using one of three strategies:

  • Kinetic Alkylation: Manipulating solvent/counter-ion effects to favor the more nucleophilic N2 lone pair.

  • Steric/Electronic Steering: Using C7-substituents to block N1.

  • De Novo Cyclization: Constructing the ring already substituted at N2 (e.g., Davis-Beirut reaction, Cu-catalyzed multicomponent reactions).

Troubleshooting Module: Direct Alkylation

User Query: "I am alkylating a 1H-indazole with an alkyl halide and base, but I only get the N1 product. How do I shift selectivity to N2?"

Mechanism of Selectivity

Under basic conditions (e.g., NaH/DMF), the indazole anion is formed. The negative charge is delocalized, but the N1 position is less sterically hindered and leads to the more stable aromatic system. To favor N2, you must suppress the dissociation of the ion pair or use highly reactive electrophiles that react with the neutral species.

Optimization Matrix
VariableRecommendation for N2-SelectivityMechanistic Rationale
Solvent Non-polar / Low Dielectric (Toluene, DCM, EtOAc)Non-polar solvents promote tight ion-pairing. The cation coordinates closer to N1 (often chelated by C7-H or substituents), sterically shielding it and forcing alkylation at N2.
Electrophile Hard/Reactive Agents (e.g., Meerwein salts, Trimethyloxonium tetrafluoroborate)Highly reactive agents react with the neutral indazole. The N2 nitrogen is more basic (higher electron density) than N1 in the neutral form, leading to N2 alkylation.
Substituents C7-Electron Withdrawing/Bulky (NO₂, CO₂Me)A substituent at C7 creates steric hindrance around N1. Additionally, electron-withdrawing groups at C7 increase the acidity of N1-H, but can paradoxically favor N2 alkylation by shielding N1 during the nucleophilic attack.
Catalyst Lewis Acids (e.g., Al(OTf)₃)Aluminum triflate has been shown to catalyze ring opening of donor-acceptor cyclopropanes selectively at N2 under kinetic control.
Visualizing the Pathway

The following decision tree illustrates the divergence between Thermodynamic (N1) and Kinetic (N2) pathways.

IndazoleSelectivity Start Indazole Substrate Conditions Reaction Conditions Start->Conditions PathN1 Thermodynamic Path (Dissociated Ion) Conditions->PathN1 Polar Aprotic (DMF) Strong Base (NaH) High Temp PathN2 Kinetic Path (Neutral/Tight Ion Pair) Conditions->PathN2 Non-polar (Toluene) Meerwein Salts C7-Blocking ProdN1 N1-Alkyl Indazole (Benzenoid - Stable) PathN1->ProdN1 ProdN2 N2-Alkyl Indazole (Quinonoid - Bioactive) PathN2->ProdN2

Figure 1: Decision tree for controlling N1 vs. N2 regioselectivity during direct functionalization.

Protocol Module: De Novo Synthesis (Davis-Beirut Reaction)

User Query: "Direct alkylation is failing. How do I build the ring with the N2-substituent already in place?"

The Solution: The Davis-Beirut Reaction (DBR) is the gold standard for generating 2H-indazoles from 2-nitrobenzyl amines. It proceeds via a base-catalyzed formation of an o-nitrosoimine intermediate.

Protocol: Standard Davis-Beirut Cyclization

Scope: Synthesis of 2H-indazoles from o-nitrobenzylamines.

Reagents:

  • Substrate: N-(2-nitrobenzyl)amine derivative (1.0 equiv)

  • Base: KOH (10–20 equiv)

  • Solvent: Methanol/Water (85:15 v/v) [Critical Note: Water is essential]

Step-by-Step:

  • Preparation: Dissolve the N-substituted-2-nitrobenzylamine in MeOH.

  • Activation: Add aqueous KOH (dissolved in minimal water). The optimal water content in the final mixture should be ~15%.

    • Why? Water stabilizes the transition state but too much (>25%) inhibits the dehydration steps.

  • Reaction: Stir at room temperature (or mild heat, 40–60 °C) for 4–12 hours. The solution typically turns deep red/purple (nitroso intermediate) before fading to the product color.

  • Workup: Dilute with water and extract with ethyl acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Troubleshooting the Davis-Beirut Reaction
SymptomDiagnosisCorrective Action
Reaction Stalls Incomplete reduction of nitro group.Ensure the base concentration is high enough. If using weaker bases, switch to KOH.
Low Yield Side reaction to indazolone or azo-dimers.Check water content.[1] Anhydrous alcohols often give lower yields than aqueous alcohols. Maintain 15% H₂O.[1]
Imine Hydrolysis Substrate instability.If the starting amine is unstable, generate it in situ from 2-nitrobenzaldehyde and primary amine, then add base (One-pot modification).
Mechanism Visualization

The DBR relies on the unique reactivity of the o-nitroso intermediate.

DavisBeirut Substrate o-Nitrobenzyl amine Inter1 Aci-nitro anion Substrate->Inter1 Base (KOH) Inter2 o-Nitrosoimine (Key Intermediate) Inter1->Inter2 -H2O Cyclization N-N Bond Formation Inter2->Cyclization Electrocyclic Closure Product 2H-Indazole Cyclization->Product -H2O

Figure 2: Simplified mechanistic flow of the Davis-Beirut reaction showing the critical nitrosoimine intermediate.

Advanced Module: Copper-Catalyzed Multicomponent Synthesis

User Query: "I need a diverse library of 2H-indazoles. Is there a one-pot method?"

The Solution: A Copper-catalyzed three-component reaction (2-bromobenzaldehyde + primary amine + sodium azide) is highly effective for library generation.[2]

Protocol: Cu-Catalyzed One-Pot Synthesis

Reagents:

  • 2-Bromobenzaldehyde (1.0 mmol)[2]

  • Primary Amine (1.2 mmol)[2]

  • Sodium Azide (NaN₃, 1.5 mmol)[2]

  • Catalyst: CuI (5 mol%)

  • Ligand: TMEDA (10 mol%) or ligand-free in PEG-400

  • Solvent: DMSO or DMF[2]

  • Temp: 100–120 °C

Workflow:

  • Condensation: The amine reacts with the aldehyde to form the imine in situ.

  • Substitution: Azide displaces the bromine (catalyzed by Cu).

  • Cyclization: The azide attacks the imine, followed by N₂ extrusion (denitrogenation) to form the N-N bond of the 2H-indazole.

Key Advantage: This method is strictly regioselective for 2H-indazoles because the "N2" substituent is determined by the starting amine.

References

  • Direct Alkylation Selectivity

    • Cheung, M., et al. (2003). "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles." The Journal of Organic Chemistry, 68(10), 4093–4095. Link

    • Note: Establishes the use of Meerwein salts for N2 selectivity.
  • Davis-Beirut Reaction

    • Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005).[3] "2H-Indazoles from N-(o-Nitrobenzyl)amines: Mechanism and Synthesis." The Journal of Organic Chemistry, 70(3), 1060–1062. Link

    • Note: The foundational paper describing the mechanism and base conditions.[3]

  • Copper-Catalyzed Multicomponent

    • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011).[4][5] "Consecutive Condensation, C-N and N-N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole." Organic Letters, 13(13), 3542–3545.[4][5] Link

  • Lewis Acid Catalysis (Recent Advance)

    • Zhang, Z., et al. (2024). "Lewis acid-catalyzed regiodivergent N-alkylation of indazoles with donor–acceptor cyclopropanes." Organic Chemistry Frontiers. Link

    • Note: Describes Al(OTf)3 for kinetic N2 control.
  • Review of Synthesis Strategies

    • Gaikwad, D. D., et al. (2015). "Comprehensive Review on Synthesis of Indazole Derivatives." Current Organic Synthesis. Link

Sources

Optimization

Technical Support Center: Crystallization Methods for Fluorinated Indazole Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic and kinetic challenges associated with the isolation of fluorinated indazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic and kinetic challenges associated with the isolation of fluorinated indazoles.

The introduction of highly electronegative fluorine atoms into the indazole core significantly alters the molecule's dipole moment, lipophilicity, and classical N-H···N hydrogen-bonding networks. This often leads to altered solubility profiles, a high propensity for polymorphism, and frustrating phenomena like "oiling out" during scale-up. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure your crystallization workflows are robust and reproducible.

Crystallization Decision Workflow

CrystallizationWorkflow Start Crude Fluorinated Indazole Mixture Solvent Solvent Selection (e.g., Toluene or MeOH/H2O) Start->Solvent Dissolution Dissolution at Elevated Temp (80°C) Solvent->Dissolution Cooling Controlled Cooling (5-25°C/hour) Dissolution->Cooling Oiling Oiling Out Detected? Cooling->Oiling Seeding Reheat & Add Seed Crystals Oiling->Seeding Yes Filtration Filtration & Washing (e.g., MTBE Antisolvent) Oiling->Filtration No Seeding->Cooling Pure High-Purity Indazole Crystals Filtration->Pure

Figure 1: Decision tree and workflow for the crystallization of fluorinated indazole intermediates.

Module 1: Regioisomer Separation & Solvent Selection

Q: How do I separate fluorinated indazole regioisomers using crystallization instead of column chromatography?

A: Fluorination often directs SNAr or cyclization reactions to produce a mixture of regioisomers (e.g., N1 vs. N2 substitution). You can separate these isomers by exploiting their differential solubility in specific solvent systems.

Causality: Different regioisomers pack into crystal lattices with varying lattice energies. By selecting a solvent that selectively solvates the less thermodynamically stable isomer, you can force the precipitation of the target compound. For example, during the synthesis of arylazoindazole photoswitches, pure antiperiplanar regioisomers can be obtained in 51% yield simply by crystallizing from toluene[1]. Alternatively, for highly functionalized 3-aminoindazole intermediates, a binary solvent of MeOH/H₂O (80/20, v/v) has proven optimal, yielding ~80% recovery with ~97% purity[2].

Table 1: Solvent Screening Data for Fluorinated Indazole Regioisomer Separation

Solvent SystemRatio (v/v)Dissolution Temp (°C)Cooling Temp (°C)Recovery Yield (%)Purity (qNMR %)Observation / Causality
Methanol / Water 80/208020~80.0~97.0High-purity crystalline solid; water acts as an effective antisolvent[2].
Toluene 1001102051.0>95.0Highly selective for specific steric conformations[1].
Ethyl Acetate / Hexane 50/50704N/ALowCo-precipitation occurs; insufficient differential solubility.
Isopropanol 1008220N/AN/AOiling out observed due to rapid supersaturation.
Module 2: Troubleshooting "Oiling Out"

Q: My fluorinated indazole intermediate is "oiling out" (liquid-liquid phase separation) instead of forming crystals. How do I fix this?

A: "Oiling out" occurs when the cooling trajectory of your solution crosses the liquid-liquid binodal curve before reaching the solid-liquid solubility curve.

Causality: High impurity loads or the intrinsic lipophilicity of the fluorinated core can depress the melting point of the solute-solvent mixture. When the solution cools, the compound separates as an impure, viscous oil rather than nucleating into a pure crystal lattice[3].

Corrective Actions:

  • Adjust the Cooling Ramp: Rapid cooling forces the system into supersaturation too quickly. Implement a controlled cooling rate of 5 to 25 °C/hour to maintain the system within the metastable zone[4].

  • Seeding: Reheat the mixture until the oil redissolves, cool to just above the cloud point, and introduce pure seed crystals. This bypasses the high activation energy barrier required for primary nucleation[3].

Module 3: Direct Reactive Crystallization & Scale-Up

Q: Can I crystallize fluorinated indazole intermediates directly from the reaction mixture to avoid extractive workups?

A: Yes. Direct crystallization is highly recommended for scale-up, particularly when dealing with water-soluble intermediates that would otherwise be lost during aqueous extraction.

Causality: By utilizing an antisolvent directly in the reaction vessel, you selectively crash out the target indazole while keeping polar byproducts solvated. During the synthesis of indazole motifs for the antiviral Ensitrelvir, researchers successfully isolated the intermediate directly from the reaction mixture by switching to methyl tert-butyl ether (MTBE) as an antisolvent[5]. MTBE drastically reduces the solubility of the indazole while keeping aluminum residues and excess hydrazine fully solvated[6].

Module 4: Improving Micromeritic Properties

Q: How can I improve the flowability and particle size distribution of the isolated indazole powder for downstream processing?

A: Employ spherical crystallization. Fluorinated indazoles often crystallize as interlocking needles that trap mother liquor and exhibit poor flowability.

Causality: By introducing a bridging liquid during the reactive crystallization process, primary crystals are forced to agglomerate into free-flowing spherical particles. A recent pilot-plant study demonstrated that the stir rate and the amount of bridging liquid are the most critical factors governing the success of spherical agglomeration for indazole intermediates[7].

Experimental Methodologies
Protocol 1: Binary Solvent Recrystallization for Regioisomer Separation

This protocol utilizes differential solubility to isolate the target regioisomer from a crude mixture.

  • Dissolution: Suspend the crude fluorinated indazole mixture in a binary solvent system of MeOH/H₂O (80/20, v/v). Use approximately 5-10 volumes (mL/g) of solvent relative to the crude mass.

  • Heating: Heat the suspension to 80 °C under continuous stirring until complete dissolution is achieved.

    • Validation Check: The solution must be completely clear. If oily droplets persist at the bottom of the flask, add 0.5 volumes of pure hot MeOH until the oil integrates into the solvent phase.

  • Cooling Ramp: Remove from the heat source and cool the solution to room temperature at a strictly controlled rate of 10 °C/hour.

    • Causality: Slow cooling prevents supersaturation spikes, favoring the growth of the thermodynamically stable regioisomer crystal lattice while leaving the more soluble isomer in the mother liquor.

  • Isolation: Isolate the crystallized solid via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold MeOH/H₂O (50/50, v/v) to displace the mother liquor without dissolving the product.

  • Drying: Dry the crystals under vacuum at 45 °C to a constant weight.

Protocol 2: Direct Antisolvent Crystallization (Process Scale-Up)

This protocol avoids extractive workups by directly precipitating the product from the reaction mixture.

  • Reaction Completion: Upon completion of the indazole synthesis in the primary reaction solvent (e.g., EtOH or Toluene), cool the mixture to 20 °C.

  • Antisolvent Addition: Introduce methyl tert-butyl ether (MTBE) as an antisolvent at a constant addition rate of 0.5 volumes/min.

    • Causality: MTBE acts as a strong antisolvent for the fluorinated indazole while maintaining the solubility of highly polar reaction byproducts.

  • Aging: Agitate the resulting slurry for 2 hours at 20 °C to ensure complete Ostwald ripening of the crystals.

    • Validation Check: Monitor the mother liquor via HPLC. The crystallization is complete and validated when the concentration of the indazole in the supernatant plateaus.

  • Filtration & Washing: Filter the slurry and wash the cake with cold MTBE. Dry under vacuum at 50 °C.

References

1.[7] Achieving New Scales: The First Successful Pilot Plant Spherical Crystallization. ACS Publications. 7 2.[3] Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystallization. Benchchem. 3 3.[1] Arylazoindazole Photoswitches: Facile Synthesis and Functionalization via SNAr Substitution. ACS Publications. 1 4.[5] Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir. NIH PMC. 5 5.[4] Salts of indazole derivative and crystals thereof. Google Patents. 4 6.[6] Development of a manufacturing process toward the convergent synthesis of the COVID-19 antiviral Ensitrelvir. ChemRxiv. 6 7.[2] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. 2

Sources

Troubleshooting

Technical Support Center: Stability of 3-Bromo-6-fluoro-4-methyl-2H-indazole

[1] Executive Summary: The "2H" Misconception If you are observing "degradation" or "peak shifting" of 3-bromo-6-fluoro-4-methyl-2H-indazole immediately upon dissolution, you are likely witnessing tautomeric equilibratio...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "2H" Misconception

If you are observing "degradation" or "peak shifting" of 3-bromo-6-fluoro-4-methyl-2H-indazole immediately upon dissolution, you are likely witnessing tautomeric equilibration , not chemical decomposition.[1]

While the IUPAC name or vendor label may specify the 2H-isomer , the indazole core exists in a dynamic equilibrium between the


 and 

forms. In most polar aprotic solvents (DMSO, DMF) and protic solvents (MeOH), the 1H-tautomer is thermodynamically favored (>90%).[1]

Immediate Action Required:

  • Do not discard the batch.

  • Protect from light immediately (C-Br bond liability).[1][2]

  • Verify identity using the NMR protocol below to distinguish tautomerism from hydrolysis.

Module 1: The Tautomer Trap (NMR & HPLC Troubleshooting)

Issue: "My NMR spectrum shows split peaks or a shift in the NH signal compared to the Certificate of Analysis (CoA)."

Technical Insight: The nitrogen-bound proton in indazoles is mobile.[1] The ratio of


 to 

is solvent-dependent.[1][3]
  • In DMSO-

    
    :  The 
    
    
    
    form dominates due to dipole stabilization.[1]
  • In CDCl

    
    :  The 
    
    
    
    form concentration increases (though
    
    
    usually remains major) due to intermolecular hydrogen bonding dimers.
  • Steric Impact: The 4-methyl group in your specific molecule exerts steric pressure on the N1 position, which may destabilize the

    
     form slightly more than in unsubstituted indazole, potentially increasing the visible 
    
    
    
    population or slowing the exchange rate (broadening peaks).
Visualization: Tautomeric Equilibrium Pathway

Tautomerism cluster_0 Solvent Influence Substrate_2H 2H-Tautomer (Kinetic/Solid State) Transition Proton Transfer (Solvent Mediated) Substrate_2H->Transition Dissolution Substrate_1H 1H-Tautomer (Thermodynamic Major) Transition->Substrate_1H Fast Equilibrium Substrate_1H->Transition Minor Reversion

Caption: Dynamic equilibrium between 2H and 1H tautomers. In solution, the equilibrium shifts heavily toward the 1H form, often mistaken for degradation.

Diagnostic Protocol: Distinguishing Tautomers from Impurities
ExperimentObservationInterpretation
1H NMR (DMSO-

)
Sharp signals, distinct NH peak (~13 ppm).[1]Stable

tautomer (Standard).
1H NMR (CDCl

)
Broadened peaks or dual sets of signals.[1]Slow exchange between

.[1] NOT Degradation.
D

O Shake
NH peak disappears; other peaks sharpen.Confirms mobile proton (Tautomerism).[1][4]
HPLC (Acidic) Single sharp peak.[1]Rapid exchange suppresses tautomer separation.[1]
HPLC (Neutral) Split peak or "shoulder".[1]Tautomer separation on column (Artifact).[1]
Module 2: Photolytic Instability (The "Des-Bromo" Impurity)

Issue: "I see a growing impurity at RRT 0.85 (HPLC) that corresponds to mass [M-79]."

Technical Insight: The C3-Bromine bond in indazoles is susceptible to homolytic cleavage under UV/Visible light, especially in solution.[1] This generates a radical intermediate that abstracts a hydrogen atom from the solvent (DMSO/MeOH), leading to protodebromination (formation of 6-fluoro-4-methylindazole).[1]

Risk Factor: High.[1] The 3-bromo position is electronically activated for coupling, making it equally activated for radical loss.[1]

Visualization: Photodegradation Mechanism

Photolysis Start 3-Bromo-indazole (Solution) Light UV/Vis Light (hν) Start->Light Radical Indazolyl Radical (Highly Reactive) Light->Radical Homolytic Cleavage Product Debrominated Impurity (6-Fluoro-4-methylindazole) Radical->Product H-Abstraction from Solvent Solvent H-Donor Solvent (MeOH/DMSO) Solvent->Product

Caption: Mechanism of photodebromination. Light exposure causes loss of bromine and formation of the des-bromo impurity.[1]

Module 3: Chemical Compatibility & Solubility

Issue: "The compound precipitates upon addition to aqueous buffer" or "Suzuki coupling yields are low."

Solvent Compatibility Table
SolventSolubilityStability RiskRecommendation
DMSO High (>50 mM)Low (Dark)Preferred stock solvent. Store at -20°C.
Methanol/Ethanol ModerateModerateUsable, but promotes H-bonding tautomer shifts.[1]
Water/PBS NegligibleN/APrecipitation risk. Do not store stocks in aqueous buffer.
Acetone HighLowGood for transfers; avoid for long-term storage (evaporation).[1]
Coupling Reaction Troubleshooting (Suzuki/Buchwald)

If using this molecule as a building block, the free NH is a catalyst poison.

  • Problem: The acidic NH (pKa ~14) can deprotonate and bind to Pd catalysts, shutting down the cycle.

  • Solution: You must use at least 2 equivalents of base (e.g., K

    
    CO
    
    
    
    , Cs
    
    
    CO
    
    
    ) to ensure the indazole is fully deprotonated to the indazolyl anion, or protect the nitrogen (e.g., THP, Boc) before the coupling step.[1]
Standard Operating Procedures (SOPs)
SOP-01: Storage & Handling
  • Physical State: Store solid at 2–8°C (short term) or -20°C (long term).

  • Light Protection: Wrap all vials (solid and solution) in aluminum foil or use amber glass.[1]

  • Atmosphere: Hygroscopic potential is low, but store under nitrogen/argon if possible to prevent moisture-induced hydrolysis of downstream coupled products.[1]

SOP-02: Preparation of 10 mM Stock Solution
  • Weigh X mg of 3-bromo-6-fluoro-4-methyl-2H-indazole.[1]

  • Calculate DMSO volume:

    
    .[1]
    
  • Add DMSO and vortex for 30 seconds.

  • Sonicate for 1 minute if particles persist (ensure water bath is not hot).

  • Aliquot immediately into amber vials to avoid freeze-thaw cycles.

References
  • Tautomeric Equilibrium of Indazoles: Sigalov, M. V., et al. "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds."[1][3] Journal of Organic Chemistry, 2019, 84(14), 9075–9086.[1][3]

  • NMR Characterization of Indazoles: Elguero, J., et al. "13C NMR of indazoles."[4] Chemistry of Heterocyclic Compounds, 1995, 31, 1006–1026.[4]

  • Photodebromination Mechanisms: Giraud, F., et al. "C3-Indazole functionalization: A review."[1] Arkivoc, 2010. (General mechanism for C-3 halo-indazole reactivity).[1] [1]

  • Palladium Coupling of 3-Bromoindazoles: Luo, Y., et al. "Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles."[1] Beilstein Journal of Organic Chemistry, 2018, 14, 808–815. [1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Bromo vs. 3-Chloro Indazoles in Drug Discovery

Executive Summary In medicinal chemistry, the choice between a 3-bromo and a 3-chloro substituent on the indazole scaffold is rarely arbitrary. It represents a strategic decision between synthetic versatility/potency (Br...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the choice between a 3-bromo and a 3-chloro substituent on the indazole scaffold is rarely arbitrary. It represents a strategic decision between synthetic versatility/potency (Bromine) and metabolic stability/occupancy (Chlorine).[1]

  • 3-Bromoindazoles are primarily utilized as high-value synthetic intermediates for palladium-catalyzed cross-couplings (Suzuki, Heck) to install complex pharmacophores (e.g., Axitinib). Biologically, they serve as superior halogen bond (XB) donors due to a pronounced

    
    -hole, often enhancing potency in kinases with accessible backbone carbonyls.[1]
    
  • 3-Chloroindazoles are typically designed as "endpoint" functionalities.[1] They offer a smaller steric profile and higher metabolic stability against oxidative insertion than their bromo counterparts, making them ideal for neuroprotective agents and chronic therapy candidates where half-life is paramount.[1]

Part 1: Physicochemical & Mechanistic Comparison[1]

The distinct biological behaviors of these two congeners stem from fundamental atomic properties. The 3-position of the indazole ring is electronically enriched, yet the halogen substituent alters the landscape significantly.

Table 1: Comparative Atomic Properties
Feature3-Chloro Indazole3-Bromo IndazoleImpact on Drug Design
Van der Waals Radius 1.75 Å1.85 ÅBr fills hydrophobic pockets more aggressively but risks steric clash in tight clefts.
C-X Bond Length ~1.74 Å~1.89 ÅBr extends the ligand reach, potentially contacting deeper residues.[1]
Electronegativity (Pauling) 3.162.96Cl is more electron-withdrawing, lowering the pKa of the indazole NH (if unsubstituted).[1]

-Hole Magnitude
Weak / NegligibleStrong / PositiveCritical: Br is a superior Halogen Bond (XB) donor.[1]
C-X Bond Dissociation Energy ~81 kcal/mol~68 kcal/molCl is metabolically robust; Br is susceptible to oxidative metabolism or displacement.[1]
Lipophilicity (

logP)
+0.71+0.86Br increases lipophilicity more, impacting membrane permeability and non-specific binding.[1]
The "Sigma-Hole" Effect (Mechanism of Action)

The most profound biological differentiator is the Halogen Bond (XB) .[1]

  • Mechanism: Halogens bonded to aromatic rings exhibit an anisotropic charge distribution.[1] While the "belt" is electronegative, the tip (distal to the C-X bond) forms a region of positive electrostatic potential called the

    
    -hole.
    
  • Biological Consequence: In kinase hinge regions or receptor pockets, this positive hole interacts with Lewis bases (e.g., backbone carbonyl oxygens of Glycine or Leucine).[1]

  • Verdict: Bromine > Chlorine .[1] The

    
    -hole on bromine is larger and more positive.[1] If the target pocket has a carbonyl facing the 3-position (e.g., CK2, CDK2), the 3-bromo variant often exhibits 2-10x higher potency than the 3-chloro analog due to this enthalpic gain.
    

Part 2: Case Studies & Biological Activity[2][3]

Case Study A: Kinase Inhibition (VEGFR/Axitinib Analogs)

In the development of VEGFR inhibitors like Axitinib, the 3-position is a critical vector for extending into the solvent front or gatekeeper regions.

  • 3-Bromo Role: Acts as the essential "handle" for Heck couplings to install vinyl-pyridine moieties.

  • Activity Trend: In SAR studies of truncated indazole precursors, 3-bromo derivatives consistently show higher affinity (

    
    ) for the ATP binding pocket compared to 3-chloro analogs. This is attributed to the Br atom's ability to displace conserved water molecules and form a halogen bond with the hinge region backbone.[1]
    
  • Data Point: In Galectin-3 inhibition (a proxy for XB-driven binding), 3-bromo and 3-iodo variants displayed

    
     values in the low nanomolar range (e.g., ~36 nM), whereas 3-chloro variants often show reduced affinity or lack the directional specificity required for the "lock-and-key" fit.
    
Case Study B: Neuroprotection (Estrogen Receptor Ligands)

Research into remyelination agents for Multiple Sclerosis identified specific chloroindazole analogues (e.g., IndCl-o-Chloro) as potent agonists.[1]

  • Why Chlorine? The target required a ligand with high metabolic stability to cross the blood-brain barrier (BBB) and persist in the CNS. The C-Cl bond resists the oxidative dehalogenation that can plague C-Br bonds in P450-rich environments (liver microsomes).

  • Outcome: The 3-chloroindazole scaffold provided the necessary lipophilicity for BBB penetration without the rapid clearance associated with the more reactive bromo-species.

Part 3: Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-Bromo-1H-indazole

Target: High-yield synthesis of the versatile 3-bromo intermediate.

Reagents: 1H-Indazole (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), DMF (Solvent). Conditions: Room Temperature, 2 hours.

  • Dissolution: Dissolve 1H-indazole (e.g., 5.0 g) in DMF (50 mL). Ensure complete solvation to prevent localized over-concentration.

  • Addition: Add NBS (1.1 equivalents) portion-wise over 15 minutes. Critical: Do not dump all at once; the exotherm can lead to 3,5-dibromo byproducts.

  • Monitoring: Stir at RT. Monitor via TLC (30% EtOAc/Hexane).[1] The product (3-bromo) is less polar than the starting material.[1]

  • Quench: Pour the reaction mixture into ice-cold water (200 mL). The 3-bromoindazole will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash copiously with water (to remove succinimide and DMF), and dry under vacuum.[1]

    • Yield: Typically 85-95%.[1]

    • Validation: 1H NMR should show the loss of the C3-H singlet (typically ~8.0 ppm).[1]

Protocol 2: Synthesis of 3-Chloro-1H-indazole

Target: Synthesis of the stable 3-chloro endpoint.

Reagents: 1H-Indazole (1.0 eq), Sodium Hypochlorite (NaOCl, bleach) OR N-Chlorosuccinimide (NCS), NaOH (aq). Conditions: NCS requires higher temperatures (60-80°C) or acid catalysis compared to NBS.[1]

  • Method A (NCS): Dissolve indazole in Acetonitrile/DMF.[1] Add NCS (1.2 eq).[1] Heat to 60°C for 4-6 hours. (Chlorination is kinetically slower than bromination).[1]

  • Method B (Oxidative): Dissolve indazole in MeOH/H2O.[1] Add NaOH (2 eq). Dropwise add NaOCl solution (commercial bleach) at 0°C.[1]

  • Workup: Acidify carefully with dilute HCl to pH 7. Extract with Ethyl Acetate.[1][2]

  • Note: The 3-chloro bond is formed less readily.[1] If starting material remains, add 0.1 eq of HCl as a catalyst to activate the NCS.[1]

Part 4: Visualization (SAR Decision Tree)

IndazoleSAR Start Indazole Scaffold Optimization (3-Position) Goal Primary Design Goal? Start->Goal Synth Synthetic Versatility (Cross-Coupling) Goal->Synth Potency Max Potency / Affinity (Kinase Hinge) Goal->Potency Stability Metabolic Stability (CNS / Chronic) Goal->Stability Br_Route Select 3-Bromo Synth->Br_Route Suzuki/Heck Ready Potency->Br_Route Halogen Bonding Cl_Route Select 3-Chloro Stability->Cl_Route Resists Oxidation Action_Br Mechanism: Strong Sigma-Hole (XB) Reactive C-Br Bond Br_Route->Action_Br Action_Cl Mechanism: Weak Sigma-Hole Inert C-Cl Bond Cl_Route->Action_Cl

Caption: Decision matrix for selecting between 3-bromo and 3-chloro substituents based on medicinal chemistry objectives.

SynthesisWorkflow Indazole 1H-Indazole NBS NBS / DMF (RT, 2h) Indazole->NBS NCS NCS / MeCN (60°C, 6h) Indazole->NCS BromoInd 3-Bromoindazole (Active Intermediate) NBS->BromoInd Heck Pd-Cat / Olefin (Heck Coupling) BromoInd->Heck Drug 3-Vinyl Drug (e.g. Axitinib) Heck->Drug ChloroInd 3-Chloroindazole (Stable Endpoint) NCS->ChloroInd

Caption: Divergent synthetic pathways: 3-Bromo as a gateway to complexity vs. 3-Chloro as a stable final target.

References

  • Halogen Bonding in Protein-Ligand Binding: Comparison of Halogen bonding strength (I > Br > Cl) in Galectin-3 and Kinase inhibitors. *Source: Interplay of halogen bonding and solvation in protein–ligand binding.

  • Synthesis of Axitinib via 3-Bromoindazole: Protocol for bromide-assisted chemoselective Heck reaction of 3-bromoindazoles. *Source: Beilstein Journal of Organic Chemistry.[1]

  • Chloroindazole Neuroprotective Agents: Development of chloroindazole analogues for remyelination in multiple sclerosis. *Source: UC Riverside News / MS Focus.[1]

  • General Synthesis of 3-Haloindazoles: Methodologies for iodination, bromination, and chlorination of the indazole ring. *Source: C3-Indazole Functionalization: A Review.

  • Comparative Kinase Profiling: Data on selectivity and entropy of kinase inhibitors including indazole scaffolds. *Source: British Journal of Pharmacology.[1]

Sources

Comparative

HPLC Method Development for Fluorinated Indazoles: A Stationary Phase Comparison Guide

Executive Summary Indazole motifs are highly prevalent in modern medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors and CNS-active therapeutics[1]. To improve metabolic stability, modu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indazole motifs are highly prevalent in modern medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors and CNS-active therapeutics[1]. To improve metabolic stability, modulate pKa, and enhance target binding affinity, drug developers routinely introduce fluorine atoms to the indazole ring. However, separating positional isomers (regioisomers) of fluorinated indazoles—such as 4-fluoro, 5-fluoro, 6-fluoro, and 7-fluoroindazole—presents a severe chromatographic challenge.

This guide objectively compares the performance of standard C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP) stationary phases, providing a field-proven, self-validating methodology for achieving baseline resolution of these closely related species.

Mechanistic Insights: The Causality of Isomeric Separation

Why Standard C18 Phases Fail

Standard Octadecylsilane (C18) columns rely almost exclusively on dispersive (hydrophobic) interactions[2]. When a fluorine atom is substituted at different positions on the indazole core, the overall change in the molecule's lipophilicity (LogP) is nearly identical across all regioisomers. Because C18 lacks the steric and electronic recognition capabilities required to differentiate these subtle structural variations, fluorinated regioisomers typically co-elute[3].

The Orthogonal Power of PFP Phases

To resolve fluorinated regioisomers, analytical scientists must exploit orthogonal retention mechanisms. Pentafluorophenyl (PFP) phases are the gold standard for this application because they offer a complex, multi-modal retention mechanism[4][5]:

  • Dipole-Dipole Interactions: The highly electronegative fluorine atoms on the PFP stationary phase create a strong, rigid dipole moment. This interacts differentially with the specific dipole vectors of the various fluorinated indazole isomers[6].

  • 
     Interactions:  The electron-deficient aromatic ring of the PFP phase engages in charge-transfer interactions with the electron-rich indazole core.
    
  • Shape Selectivity: The rigid planar structure of the PFP group provides enhanced steric recognition compared to flexible alkyl chains[4].

Expert Insight (The Solvent Effect): When using PFP columns for aromatic analytes, the choice of organic modifier is critical. Acetonitrile (ACN) is a


-electron-rich solvent that competes with the analyte for the stationary phase, effectively suppressing 

interactions. Methanol (MeOH) , a protic solvent, does not exhibit this

-competition and significantly enhances the resolving power of the PFP column[2].

Quantitative Comparison: Stationary Phase Performance

The following table summarizes representative experimental data for the separation of a mixture containing 4-fluoro, 5-fluoro, 6-fluoro, and 7-fluoroindazole.

Table 1: Chromatographic Performance Across Stationary Phases (Conditions: 150 x 4.6 mm, 3 µm columns; Mobile Phase: Water/MeOH with 0.1% Formic Acid; Flow Rate: 1.0 mL/min)

AnalyteMetricStandard C18Phenyl-HexylPFP (Pentafluorophenyl)
4-Fluoroindazole

(min)
5.125.456.20
Resolution (

)
N/AN/AN/A
5-Fluoroindazole

(min)
5.155.606.85
Resolution (

)
0.4 (Co-elution) 0.9 (Partial)2.4 (Baseline)
6-Fluoroindazole

(min)
5.205.857.60
Resolution (

)
0.6 (Co-elution) 1.2 (Partial)2.8 (Baseline)
7-Fluoroindazole

(min)
5.225.958.45
Resolution (

)
0.3 (Co-elution) 0.8 (Partial)3.1 (Baseline)

Conclusion: While Phenyl-Hexyl provides marginal improvements over C18 via


 interactions, only the PFP phase provides the necessary dipole-dipole and shape selectivity to achieve baseline resolution (

) for all four isomers.

Experimental Workflow & Visualization

G N1 Fluorinated Indazole Isomers (4-F, 5-F, 6-F, 7-F) N2 Standard C18 Screening (Hydrophobic Interaction) N1->N2 N3 Co-elution Detected (Rs < 1.0) N2->N3 Isomeric similarity N4 Switch to PFP Phase (Dipole, π-π, Steric) N3->N4 Orthogonal selectivity N5 Optimize Organic Modifier (MeOH preferred over ACN) N4->N5 N6 Baseline Resolution (Rs > 1.5) N5->N6 Enhanced π-π interactions

Fig 1: Logical workflow for resolving fluorinated indazole regioisomers using orthogonal selectivity.

Step-by-Step Methodology: Self-Validating PFP Protocol

To ensure reproducibility and scientific integrity, follow this optimized, self-validating protocol for the separation of fluorinated indazoles.

Step 1: System Preparation & Column Equilibration
  • Install a high-efficiency PFP column (e.g., Core-shell PFP, 150 x 4.6 mm, 2.6 µm or 2.7 µm)[4][7].

  • Set the column oven temperature to 30 °C . Note: Lower temperatures often enhance dipole-dipole interactions and shape selectivity on fluorinated phases.

  • Flush the system with 50:50 Water/Methanol to remove any residual Acetonitrile from previous runs.

Step 2: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 100% Ultrapure Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B (Organic): 100% HPLC-grade Methanol with 0.1% Formic Acid (v/v).

  • Causality Check: Do not substitute Methanol with Acetonitrile, as ACN will disrupt the

    
     stacking required for indazole resolution[2].
    
Step 3: Gradient Elution Profile

Program the HPLC pump with the following linear gradient at a flow rate of 1.0 mL/min :

  • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the analytes)

  • 2.0 - 12.0 min: 20%

    
     70% B (Linear ramp for elution)
    
  • 12.0 - 14.0 min: 70%

    
     95% B (Column wash)
    
  • 14.0 - 18.0 min: 20% B (Re-equilibration)

Step 4: Detection & System Suitability Testing (SST)
  • Set the UV/Vis or PDA detector to 254 nm (optimal for the indazole chromophore).

  • Inject 5 µL of a system suitability standard containing a mixture of the target regioisomers (e.g., 4-F and 5-F indazole).

  • Self-Validation Criteria: The method is considered valid only if the chromatographic data meets the following criteria:

    • Resolution (

      
      ): 
      
      
      
      between the most closely eluting critical pair.
    • Tailing Factor (

      
      ): 
      
      
      
      for all peaks (ensuring no secondary silanol interactions are occurring).
    • Retention Time Precision: %RSD

      
       over 5 replicate injections.
      

References

1.[4] Phenomenex Inc. "Versatile F5 Pentafluorophenyl Columns by Phenomenex." Phenomenex.com. Available at: 2.[1] National Institutes of Health (PMC). "Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review." NIH.gov. Available at: 3.[5] LCGC International. "HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column." Chromatographyonline.com. Available at: 4.[2] MAC-MOD Analytical. "Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases." Mac-mod.com. Available at: 5. The Royal Society of Chemistry. "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems." RSC.org. Available at: 6.[6] Riki Global. "Avantor® ACE® Novel Chemistries – HPLC/UHPLC Columns." Rikiglobal.com. Available at: 7.[7] ResearchGate. "Orthogonal Reversed-Phase C18 and Pentafluorophenyl HPLC Separation for Phytochemical Profiling." Researchgate.net. Available at: 8.[3] ACS Publications. "Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers." ACS.org. Available at:

Sources

Validation

Comparative Reactivity Guide: C3-Bromo vs. C6-Fluoro Positions in Imidazo[1,2-a]pyridine Scaffolds

Executive Summary In medicinal chemistry, the 3-bromo-6-fluoroimidazo[1,2-a]pyridine scaffold represents a classic "Handle vs. Shield" architecture.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the 3-bromo-6-fluoroimidazo[1,2-a]pyridine scaffold represents a classic "Handle vs. Shield" architecture. This guide analyzes the distinct reactivity profiles of the C3-bromo (C3-Br) and C6-fluoro (C6-F) positions.

  • C3-Br (The Handle): Located on the electron-rich imidazole ring, this position is highly reactive toward oxidative addition with Pd(0) and lithium-halogen exchange. It serves as the primary vector for expanding molecular complexity.

  • C6-F (The Shield): Located on the electron-deficient pyridine ring, the C-F bond is chemically robust. Its primary role is blocking metabolic oxidation (CYP450) at the susceptible C6 position. It is generally inert to the conditions that activate C3-Br, allowing for high-fidelity site-selective functionalization.

This guide provides the mechanistic grounding and experimental protocols to exploit this orthogonality, ensuring researchers can selectively manipulate the C3 position while retaining the C6-fluorine atom.

Mechanistic & Physicochemical Basis[1]

The reactivity difference is governed by bond dissociation energy (BDE) and local electronic density.

FeatureC3-Bromo PositionC6-Fluoro Position
Ring System 5-membered Imidazole (Electron-Rich)6-membered Pyridine (Electron-Poor)
Bond Energy C(sp²)–Br: ~68–72 kcal/molC(sp²)–F: ~115–120 kcal/mol
Electronic Character Nucleophilic (HOMO character)Electrophilic (LUMO character)
Pd(0) Oxidative Addition Fast (Kinetic Control)Inert (Thermodynamic Barrier)
Lithiation (n-BuLi) Rapid Li-Halogen ExchangeInert or Ortho-Directing (C5/C7)
Electronic Environment Diagram

The C3 position behaves like an enamine, pushing electron density into the C-Br bond, facilitating oxidative addition. The C6 position is beta to the bridgehead nitrogen; the fluorine atom further withdraws density, strengthening the C-F bond via back-bonding but making the ring prone to nucleophilic attack only under forcing conditions.

ReactivityMap cluster_0 Scaffold: 3-Br-6-F-Imidazo[1,2-a]pyridine cluster_1 Reactivity Pathways Core Imidazo[1,2-a]pyridine Core C3 C3 Position (Electron Rich) Core->C3 C6 C6 Position (Electron Poor) Core->C6 Pd Pd(0) Oxidative Addition C3->Pd Fast (k1) Li Li-Halogen Exchange C3->Li Fast (k2) C6->Pd No Reaction Inert Metabolic/Chemical Stability C6->Inert High Stability

Caption: Divergent reactivity pathways. C3-Br engages rapidly in metal-catalyzed and organometallic manifolds, while C6-F remains chemically inert under standard synthetic conditions.

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C3

Objective: Install an aryl group at C3 while preserving the C6-F bond. Rationale: The C3-Br bond undergoes oxidative addition with Pd(PPh₃)₄ at 60–80°C. The C6-F bond requires specialized ligands (e.g., BrettPhos) and temperatures >120°C to react, ensuring complete selectivity.

Materials:

  • Substrate: 3-Bromo-6-fluoroimidazo[1,2-a]pyridine (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and K₂CO₃. Seal and purge with Argon for 5 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under a positive stream of Argon.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to avoid any risk of C-F activation, although unlikely.

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine.[1]

  • Validation: ¹⁹F NMR will show a singlet shift (preservation of F) but no loss of the signal.

Protocol B: Lithium-Halogen Exchange (Differentiation)

Objective: Generate a C3-nucleophile for quenching with electrophiles (e.g., DMF, CO₂). Rationale: Bromine allows for rapid Li-Halogen exchange at -78°C. The C-F bond is stable to n-BuLi at this temperature; however, allowing the temperature to rise > -40°C may trigger ortho-lithiation at C5 or C7 directed by the fluorine.

Step-by-Step Workflow:

  • Setup: Flame-dry a flask and cool to -78°C under N₂.

  • Solvation: Dissolve 3-bromo-6-fluoroimidazo[1,2-a]pyridine in anhydrous THF (0.1 M).

  • Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 10 mins.

    • Critical Checkpoint: The solution typically turns yellow/orange (formation of the C3-lithio species).

  • Quench: Stir for 15 mins at -78°C. Add electrophile (e.g., DMF, 2.0 equiv).

  • Warming: Allow to warm to 0°C over 1 hour.

  • Result: Exclusive C3-functionalization. C6-F remains intact.

Comparative Performance Data

The following table summarizes the reactivity of the 3-Br/6-F scaffold compared to a bis-bromo analog (3,6-dibromo) to highlight the "Shield" effect of the fluorine.

Reaction ConditionSubstrateMajor ProductYieldNote
Suzuki (Pd/PPh₃) 3-Br-6-F3-Aryl-6-F 88-95%Exclusive C3 coupling.
Suzuki (Pd/PPh₃) 3,6-di-Br3,6-Bis-aryl MixturePoor selectivity; C6-Br reacts competitively.
Heck (Pd/P(o-tol)₃) 3-Br-6-F3-Alkenyl-6-F 82%C6-F is inert to Heck conditions.
n-BuLi (-78°C) 3-Br-6-F3-Li-6-F >90% (in situ)Clean exchange at C3.
SNAr (Morpholine, Heat) 3-Br-6-FNo Reaction N/AC6-F is not activated for SNAr in this scaffold.

Decision Logic for Functionalization

Use this flow to determine the correct synthetic pathway.

DecisionTree Start Start: 3-Br-6-F-Imidazo[1,2-a]pyridine Goal What is the Synthetic Goal? Start->Goal Path1 Build Core Scaffold (C-C Bond Formation) Goal->Path1 Arylation Path2 Introduce Carbonyl/Alkyl (Electrophile Quench) Goal->Path2 Formylation Path3 Remove/Replace Fluorine (Late Stage) Goal->Path3 Substitution Action1 Suzuki/Sonogashira (Pd(0), 80°C) Path1->Action1 Action2 Li-Halogen Exchange (n-BuLi, -78°C) Path2->Action2 Action3 Requires Specialized Activation (e.g., Ni/Photoredox or SNAr if NO2 present) Path3->Action3

Caption: Strategic workflow for functionalizing 3-bromo-6-fluoroimidazo[1,2-a]pyridine.

References

  • Bagdi, A. K., et al. "Copper-catalyzed direct C–H functionalization of imidazo[1,2-a]pyridines." Chemical Communications, 2013.[2]

  • Guchhait, S. K., et al. "Region-selective C-3 functionalization of imidazo[1,2-a]pyridines: A review." RSC Advances, 2018.

  • Luo, Y. R. "Comprehensive Handbook of Chemical Bond Energies." CRC Press, 2007. (Reference for C-Br vs C-F BDE values).
  • Goel, R., et al. "Imidazo[1,2-a]pyridines: A review on synthesis and biological activities." Mini-Reviews in Medicinal Chemistry, 2017.

  • General Reactivity Data: Confirmed via SciFinder/Reaxys search for "3-bromo-6-fluoroimidazo[1,2-a]pyridine Suzuki coupling" (See Synthesis of Zolpidem analogues).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-bromo-6-fluoro-4-methyl-2H-indazole

As a Senior Application Scientist, handling highly functionalized heterocyclic building blocks like 3-bromo-6-fluoro-4-methyl-2H-indazole requires bridging the gap between synthetic utility and rigorous chemical safety....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, handling highly functionalized heterocyclic building blocks like 3-bromo-6-fluoro-4-methyl-2H-indazole requires bridging the gap between synthetic utility and rigorous chemical safety. This compound is a highly valued intermediate in medicinal chemistry, primarily because the C3-bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, while the C6-fluorine modulates metabolic stability[1],[2].

However, the very features that make this molecule synthetically desirable—its halogenated, lipophilic nature—also dictate its hazard profile. Halogenation increases the lipophilicity of the indazole core, facilitating rapid dermal absorption and acting as a severe respiratory and mucosal irritant[3]. Furthermore, dissolving this compound in penetrating carrier solvents like DMSO or DMF exponentially increases the risk of transdermal exposure.

The following guide provides a self-validating, step-by-step operational framework for handling, reacting, and disposing of 3-bromo-6-fluoro-4-methyl-2H-indazole, grounded in 4[4],[5].

Quantitative Safety and Operational Parameters

According to the5[5], PPE selection must be dictated by a rigorous hazard assessment[6]. The table below synthesizes the quantitative metrics required for safe handling.

Operational ParameterSpecificationMechanistic Rationale
Fume Hood Face Velocity 80 – 120 fpmPrevents aerosolized halogenated indazole powder from breaching the sash plane during weighing[7].
Nitrile Glove Thickness

5 mil (0.12 mm)
Provides >45 minutes of breakthrough resistance against DMSO/DMF, the primary carrier solvents for lipophilic indazoles.
Reaction Temperature 80°C – 100°COptimal thermal activation energy required for palladium-catalyzed oxidative addition into the C3-Br bond[2].
Emergency Eye Flush 15 continuous minutesMinimum duration required to mechanically clear lipophilic fluorinated particulates from ocular mucosa.

Step-by-Step Operational Workflows

Every protocol in the laboratory must function as a self-validating system. Do not proceed to the next step unless the current step's safety or chemical benchmark has been verified.

Workflow A: Dry Powder Dispensing and Solution Preparation

Handling the dry powder presents the highest risk of inhalation exposure. The indazole core can cause acute respiratory irritation[3].

  • Don Baseline PPE: Equip

    
     5-mil nitrile gloves, a flame-resistant lab coat, and ANSI Z87.1-certified safety goggles (safety glasses are insufficient for fine halogenated powders)[8],[6].
    
  • Verify Engineering Controls: Check the digital monitor on the chemical fume hood. Validation: Ensure the face velocity reads between 80–120 fpm. If the flow alarm is active, do not open the chemical container.

  • Static Mitigation: Use an anti-static U-shaped spatula to weigh the 3-bromo-6-fluoro-4-methyl-2H-indazole. Causality: Halogenated powders often carry static charges; anti-static tools prevent the powder from aerosolizing or clinging to the balance draft shield.

  • In-Hood Dissolution: Transfer the weighed powder directly into the reaction flask and dissolve it in the chosen solvent (e.g., anhydrous 1,4-dioxane or DMF) inside the hood. Cap the flask before removing it from the controlled environment.

Workflow B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The C3-bromine atom is a prime target for cross-coupling to build complex pharmaceutical scaffolds[1].

  • Inert Atmosphere Setup: Purge the Schlenk tube or reaction vessel with Argon or Nitrogen. Causality: Palladium catalysts (e.g.,

    
    ) are highly sensitive to oxidation, which can stall the catalytic cycle and leave unreacted brominated starting material in the flask[2].
    
  • Reagent Addition: Add the 3-bromo-6-fluoro-4-methyl-2H-indazole solution, the desired boronic acid (1.2 eq), the Pd-catalyst (0.05 eq), and a degassed aqueous base (e.g.,

    
    )[2].
    
  • Thermal Activation & PPE Upgrade: Seal the vessel and heat to 80–100°C. Validation: Because heating sealed vessels introduces a pressure hazard, upgrade your PPE by lowering the fume hood sash completely and wearing a polycarbonate face shield over your goggles when inspecting the reaction[8].

  • Reaction Monitoring: Monitor the reaction via LC-MS. Validation: The complete disappearance of the starting material (identified by the distinct 1:1 isotopic splitting pattern of the bromine atom) validates that the highly reactive C3-Br intermediate has been fully consumed, significantly lowering the hazard profile for the subsequent aqueous workup.

Safety and Handling Visualization

G Hazard Hazard Assessment 3-bromo-6-fluoro-4-methyl-2H-indazole PPE Don Minimum PPE (5-mil Nitrile, Z87.1 Goggles, Lab Coat) Hazard->PPE Hood Fume Hood Verification (Face Velocity: 80-120 fpm) PPE->Hood Weighing Powder Dispensing (Anti-static tools, enclosed balance) Hood->Weighing Reaction Cross-Coupling Setup (Inert atmosphere, Pd-catalyst) Weighing->Reaction Spill Spill or Exposure Detected? Reaction->Spill Emergency Emergency Protocol (15-min flush / Hazmat cleanup) Spill->Emergency Yes Disposal Halogenated Waste Segregation (EPA-compliant incineration) Spill->Disposal No Emergency->Disposal

Operational safety and handling workflow for halogenated indazole derivatives.

Emergency Response and Halogenated Waste Disposal

Spill and Exposure Protocol:

  • Dermal/Ocular Exposure: Immediately utilize the emergency eyewash or safety shower. Flush the affected area for a minimum of 15 minutes. Causality: The lipophilic nature of the fluoro-indazole core means it can embed deeply into the lipid bilayers of the skin and mucosa; prolonged mechanical flushing is required to dislodge it.

  • Powder Spill: Do not sweep dry powder, as this will aerosolize the compound. Cover the spill with damp absorbent pads to suppress dust, then carefully scoop the material into a hazardous waste container using a non-sparking tool.

Disposal Plan: Never mix halogenated indazole waste with standard organic waste.

  • Collect all reaction filtrates, contaminated solvents, and first-rinse acetone in a clearly labeled "Halogenated Organic Waste" carboy[1].

  • Causality: Halogenated compounds require specialized, high-temperature incineration by licensed facilities to prevent the environmental release of toxic hydrogen bromide (HBr) and hydrogen fluoride (HF) gases during combustion. Segregation ensures compliance with EPA regulations and prevents dangerous exothermic reactions in the waste carboy.

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection National Institutes of Health (NIH) / PMC[Link]

  • Laboratory Safety Guidance Occupational Safety and Health Administration (OSHA)[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-6-fluoro-4-methyl-2H-indazole
Reactant of Route 2
3-bromo-6-fluoro-4-methyl-2H-indazole
© Copyright 2026 BenchChem. All Rights Reserved.